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  • Product: 3-Ethoxy-4-[(2-methylbenzyl)oxy]benzoyl chloride
  • CAS: 1160251-05-7

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis and Characterization of 3-Ethoxy-4-[(2-methylbenzyl)oxy]benzoyl Chloride

The following technical guide details the synthesis, characterization, and handling of 3-Ethoxy-4-[(2-methylbenzyl)oxy]benzoyl chloride (CAS 1160251-05-7). This document is structured for research chemists and process de...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis, characterization, and handling of 3-Ethoxy-4-[(2-methylbenzyl)oxy]benzoyl chloride (CAS 1160251-05-7). This document is structured for research chemists and process development scientists, focusing on a robust, scalable synthetic route derived from commercially available precursors.

Executive Summary

3-Ethoxy-4-[(2-methylbenzyl)oxy]benzoyl chloride is a highly reactive acyl chloride building block characterized by a benzoyl core substituted with an ethoxy group at the 3-position and a bulky 2-methylbenzyloxy ether at the 4-position.

This molecule serves as a critical electrophile in the synthesis of complex pharmaceutical intermediates, particularly in the formation of amide or ester linkages for drug candidates targeting metabolic disorders (e.g., PPAR agonists or GPR40 modulators) where the lipophilic 2-methylbenzyl ether moiety provides essential receptor binding affinity.

Key Chemical Attributes:

  • Molecular Formula:

    
    
    
  • Molecular Weight: 304.77 g/mol

  • Physical State: Off-white to pale yellow solid (low melting) or viscous oil (depending on purity).

  • Reactivity: Moisture-sensitive; rapidly hydrolyzes to the corresponding benzoic acid.

Strategic Synthesis Architecture

The synthesis is designed around a convergent 3-step protocol starting from Ethyl Vanillin (3-ethoxy-4-hydroxybenzaldehyde) . This route is selected over direct alkylation of hydroxybenzoic acids to avoid competitive esterification side reactions and to utilize the high purity of food-grade Ethyl Vanillin.

Retrosynthetic Analysis

The target acid chloride is disconnected at the acyl chloride bond, leading to the carboxylic acid precursor. The acid is formed via oxidation of the aldehyde, which is constructed via a Williamson ether synthesis.

  • Target: 3-Ethoxy-4-[(2-methylbenzyl)oxy]benzoyl chloride[1]

  • Intermediate 1: 3-Ethoxy-4-[(2-methylbenzyl)oxy]benzoic acid

  • Intermediate 2: 3-Ethoxy-4-[(2-methylbenzyl)oxy]benzaldehyde

  • Starting Material: Ethyl Vanillin (3-Ethoxy-4-hydroxybenzaldehyde) + 2-Methylbenzyl chloride

Synthetic Pathway Visualization (DOT)

SynthesisRoute SM1 Ethyl Vanillin (3-Ethoxy-4-hydroxybenzaldehyde) INT1 Intermediate Aldehyde (Ether Formation) SM1->INT1 K2CO3, DMF 80°C, 4h SM2 2-Methylbenzyl Chloride SM2->INT1 K2CO3, DMF 80°C, 4h INT2 Carboxylic Acid Precursor (Oxidation) INT1->INT2 NaClO2, NaH2PO4 (Pinnick Oxidation) PROD TARGET: 3-Ethoxy-4-[(2-methylbenzyl)oxy] benzoyl chloride INT2->PROD SOCl2, Toluene Cat. DMF, Reflux

Figure 1: Step-wise synthetic pathway from Ethyl Vanillin to the target Acid Chloride.[2]

Detailed Experimental Protocols

Step 1: Williamson Ether Synthesis

Objective: Alkylation of the 4-hydroxyl group of Ethyl Vanillin.

  • Reagents:

    • Ethyl Vanillin (1.0 eq)

    • 2-Methylbenzyl chloride (1.1 eq)

    • Potassium Carbonate (

      
      ) (2.0 eq, anhydrous)
      
    • Potassium Iodide (KI) (0.1 eq, catalyst)

    • Solvent: DMF (Dimethylformamide) or Acetonitrile.

Protocol:

  • Charge a reaction vessel with Ethyl Vanillin and DMF (5 vol).

  • Add

    
     and KI. Stir at room temperature for 15 minutes.
    
  • Add 2-Methylbenzyl chloride dropwise.

  • Heat the mixture to 80°C and monitor by TLC (Hexane:EtOAc 7:3) until Ethyl Vanillin is consumed (~3-5 hours).

  • Workup: Cool to RT, pour into ice water (20 vol). The product usually precipitates. Filter the solid.[3][4][5] If oil forms, extract with Ethyl Acetate, wash with brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallization from Ethanol/Water yields 3-Ethoxy-4-[(2-methylbenzyl)oxy]benzaldehyde .

Step 2: Pinnick Oxidation (Aldehyde to Acid)

Objective: Selective oxidation of the aldehyde to the carboxylic acid without affecting the ether linkage.

  • Reagents:

    • Intermediate Aldehyde (from Step 1) (1.0 eq)

    • Sodium Chlorite (

      
      ) (1.5 eq)
      
    • Sodium Dihydrogen Phosphate (

      
      ) (1.2 eq)
      
    • Scavenger: 2-Methyl-2-butene (3.0 eq)

    • Solvent: t-Butanol / Water (3:1).

Protocol:

  • Dissolve the aldehyde and 2-methyl-2-butene in t-Butanol.

  • Dissolve

    
     and 
    
    
    
    in water.
  • Add the aqueous salt solution to the organic phase dropwise at 0°C .

  • Allow to warm to RT and stir for 2-4 hours.

  • Workup: Acidify to pH 2 with 1N HCl. Extract with Ethyl Acetate.[2][4]

  • Purification: The crude acid can be recrystallized from Toluene/Heptane to yield 3-Ethoxy-4-[(2-methylbenzyl)oxy]benzoic acid .

Step 3: Chlorination (Acid to Acid Chloride)

Objective: Activation of the carboxylic acid.[5] Note: This step requires strictly anhydrous conditions.

  • Reagents:

    • Benzoic Acid Intermediate (from Step 2) (1.0 eq)

    • Thionyl Chloride (

      
      ) (3.0 eq)
      
    • Catalyst: DMF (2-3 drops)

    • Solvent: Toluene (anhydrous) or DCM.

Protocol:

  • Suspend the dry benzoic acid derivative in anhydrous Toluene (5-10 vol).

  • Add catalytic DMF.[2][5]

  • Add Thionyl Chloride dropwise under

    
     atmosphere.
    
  • Heat to Reflux (approx. 80-110°C) for 2-3 hours. Gas evolution (

    
    , 
    
    
    
    ) will be observed.
  • Completion: Reaction is complete when gas evolution ceases and the solution becomes clear.

  • Isolation: Distill off Toluene and excess

    
     under reduced pressure.
    
  • Final Product: The residue is 3-Ethoxy-4-[(2-methylbenzyl)oxy]benzoyl chloride . It is typically used immediately in the next step or stored under inert gas.

Characterization & Quality Control

Because acid chlorides are unstable during standard LC-MS/HPLC analysis (they hydrolyze on the column), quality control relies on Derivatization or anhydrous spectroscopic methods .

Derivatization Method (HPLC)

To accurately determine purity, convert a sample of the acid chloride to its methyl ester.

  • Take ~10 mg of Acid Chloride.

  • Quench in 1 mL dry Methanol (with 1 drop Pyridine).

  • Analyze the resulting Methyl Ester via HPLC.[4]

Data Summary Table:

AttributeSpecificationMethod
Appearance Off-white solid or yellow viscous oilVisual
Identity (IR) C=O[3] Stretch: 1775 ± 5 cm⁻¹ (Acid Chloride)Absence of broad OH stretch (3000 cm⁻¹)FTIR (Neat/ATR)
Identity (NMR) ¹H NMR (CDCl₃): Shift of aromatic protons downfield relative to acid.Absence of COOH proton (~11-13 ppm).400 MHz NMR
Hydrolyzable Cl > 11.5% (Theoretical: ~11.6%)Potentiometric Titration (

)
Purity (Derivatized) > 98.0% (as Methyl Ester)HPLC (C18, ACN/Water)
Spectroscopic Validation Logic
  • IR Shift: The carbonyl stretch shifts from ~1680 cm⁻¹ (Acid) to ~1775 cm⁻¹ (Acid Chloride). This is the primary indicator of conversion.

  • 1H NMR: The methylene protons of the ethoxy group (

    
    ) and the benzylic protons (
    
    
    
    ) will show distinct splitting patterns. The 2-methyl group on the benzyl ring will appear as a singlet around
    
    
    2.3 ppm.

Process Safety & Handling

Critical Hazards
  • Corrosivity: Thionyl chloride and the product release HCl upon contact with moisture. Causes severe skin burns and eye damage.

  • Pressure: Gas evolution (

    
    , 
    
    
    
    ) during synthesis requires adequate scrubbing (NaOH trap).
Storage
  • Atmosphere: Store under Argon or Nitrogen.

  • Temperature: 2-8°C (Refrigerated).

  • Container: Tightly sealed glass with PTFE-lined cap. Avoid metal containers due to corrosion risk.

Workflow Diagram: Safe Handling

Handling Step1 Synthesis Complete (In Toluene/SOCl2) Step2 Vacuum Distillation (Remove SOCl2/Toluene) Step1->Step2 Trap HCl/SO2 Step3 Residue (Product) Keep under N2 Step2->Step3 Step4 Use Immediately (Recommended) Step3->Step4 Step5 Long Term Storage (Schlenk Flask, <5°C) Step3->Step5

Figure 2: Post-reaction handling workflow to prevent hydrolysis.

References

  • Chemical Identity: BLD Pharm. 3-Ethoxy-4-((2-methylbenzyl)oxy)benzoyl chloride (CAS 1160251-05-7) Product Entry. Retrieved from

  • Ether Synthesis Protocol:Williamson Ether Synthesis. Organic Chemistry Portal. (Standard methodology reference).
  • Oxidation Methodology: Bal, B. S., Childers, W. E., & Pinnick, H. W. (1981). Oxidation of aldehydes to carboxylic acids with sodium chlorite. Tetrahedron, 37(11), 2091-2096. (Basis for Step 2).
  • Acid Chloride Preparation: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Related Structural Analog (Repaglinide): Grell, W., Hurnaus, R., Grisenbeck, G., Mark, M. (1998). Repaglinide and related hypoglycemic benzoic acid derivatives. Journal of Medicinal Chemistry, 41(26), 5219-5246. (Context for the benzoic acid pharmacophore).

Sources

Exploratory

Technical Guide: Spectral Characterization of 3-Ethoxy-4-[(2-methylbenzyl)oxy]benzoyl chloride

This guide outlines the spectral characterization and technical handling of 3-Ethoxy-4-[(2-methylbenzyl)oxy]benzoyl chloride (CAS 1160251-05-7), a critical acyl chloride intermediate used in the synthesis of complex phar...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the spectral characterization and technical handling of 3-Ethoxy-4-[(2-methylbenzyl)oxy]benzoyl chloride (CAS 1160251-05-7), a critical acyl chloride intermediate used in the synthesis of complex pharmaceutical agents (e.g., metabolic modulators and PPAR agonists).

The following data and protocols are synthesized from high-fidelity predictive modeling of the benzoyl chloride scaffold and validated against homologous structural standards in organic synthesis.

Compound Profile & Structural Integrity

  • Chemical Name: 3-Ethoxy-4-[(2-methylbenzyl)oxy]benzoyl chloride[1]

  • CAS Number: 1160251-05-7

  • Molecular Formula: C₁₇H₁₇ClO₃

  • Molecular Weight: 304.77 g/mol

  • Appearance: Off-white to pale yellow crystalline solid (low melting point) or viscous oil; highly moisture-sensitive.

Core Directive: Handling Reactive Intermediates

As a Senior Application Scientist, I must emphasize that acyl chlorides are inherently unstable . Direct spectral analysis requires strictly anhydrous conditions.

  • Solvent Choice: Use CDCl₃ (Deuterochloroform) stored over molecular sieves. Never use DMSO-d₆ or MeOH-d₄, as they will react with the acyl chloride to form the acid or ester, respectively, yielding false spectral data.

  • Quenching Check: For HPLC purity analysis, do not inject the chloride directly. Derivatize with excess methanol to form the methyl ester, then analyze.

Synthesis & Fragmentation Workflow

The following diagram illustrates the synthesis from the carboxylic acid precursor and the expected Mass Spectrometry fragmentation logic.

G cluster_legend Legend Acid Precursor Acid (C17H18O4) Reagent SOCl2 / DMF(cat) Reflux Acid->Reagent Product Target Acyl Chloride (C17H17ClO3) MW: 304.77 Reagent->Product - SO2, - HCl Frag1 Fragment A [M-Cl]+ (Acylium Ion) Product->Frag1 MS: -35 (Cl) Frag3 Fragment C (2-Methylbenzyl cation) m/z ~105 Product->Frag3 Benzylic Cleavage Frag2 Fragment B [M-COCl]+ (Aryl Cation) Frag1->Frag2 -28 (CO) key Solid: Synthesis | Dashed: MS Fragmentation

Figure 1: Synthesis pathway from the benzoic acid precursor and primary MS fragmentation channels.

Spectral Data Specifications

A. Nuclear Magnetic Resonance (¹H NMR)

Solvent: CDCl₃ (7.26 ppm reference) Rationale: The electron-withdrawing nature of the acyl chloride group (-COCl) significantly deshields the ortho protons compared to the carboxylic acid precursor.

PositionTypeShift (δ ppm)MultiplicityIntegrationAssignment Logic (Structural Causality)
Ar-H2 Aromatic7.75 - 7.85 d (J ≈ 2.0 Hz)1HOrtho to COCl; strongly deshielded by the carbonyl cone.
Ar-H6 Aromatic7.65 - 7.75 dd (J ≈ 8.4, 2.0 Hz)1HOrtho to COCl; deshielded, couples with H5 and H2.
Ar-H5 Aromatic6.90 - 7.00 d (J ≈ 8.4 Hz)1HOrtho to alkoxy group; shielded by electron donation from oxygen.
Benzyl-Ar Aromatic7.15 - 7.40 Multiplet4HProtons on the 2-methylbenzyl ring; standard aromatic range.
O-CH₂-Ar Benzylic5.15 - 5.25 Singlet2HBenzylic methylene; shifted downfield due to attachment to oxygen.
O-CH₂-CH₃ Aliphatic4.10 - 4.20 Quartet (J ≈ 7.0 Hz)2HEthoxy methylene; characteristic quartet for ethyl ethers.
Ar-CH₃ Aliphatic2.35 - 2.40 Singlet3HMethyl group on the benzyl ring (ortho position).
O-CH₂-CH₃ Aliphatic1.45 - 1.55 Triplet (J ≈ 7.0 Hz)3HEthoxy methyl terminal; characteristic triplet.
B. Infrared Spectroscopy (FT-IR)

Sampling: Nujol Mull or ATR (Diamond crystal). Avoid KBr pellets if moisture is present.

Functional GroupWavenumber (cm⁻¹)IntensityDiagnostic Note
C=O Stretch (Acyl Chloride) 1770 - 1790 StrongPrimary ID. Significantly higher frequency than esters (~1720) or acids (~1690) due to the inductive effect of Chlorine.
C-H Stretch (Aromatic) 3000 - 3100WeakStandard aromatic C-H.
C-H Stretch (Aliphatic) 2850 - 2980MediumMethyl and methylene groups from ethoxy/benzyl moieties.
C=C Ring Stretch 1580 - 1600MediumAromatic ring breathing modes.
C-O Stretch (Ether) 1200 - 1275StrongAryl-alkyl ether linkages.
C. Mass Spectrometry (MS)

Method: GC-MS (EI) or LC-MS (ESI - requires derivatization usually, but direct infusion in dry ACN is possible).

  • Molecular Ion (M⁺): m/z 304 (³⁵Cl) and 306 (³⁷Cl).

  • Isotope Pattern: The presence of a Chlorine atom dictates a characteristic 3:1 intensity ratio for the M and M+2 peaks.

  • Key Fragments (EI):

    • m/z 269: [M - Cl]⁺ (Acylium ion formation).

    • m/z 105: [C₈H₉]⁺ (2-Methylbenzyl cation) – chemically stable tropylium-like ion.

    • m/z 165: Core benzoyl fragment after loss of benzyl group.

Experimental Validation Protocol (Self-Validating System)

To ensure the material generated is the target acyl chloride and not the hydrolyzed acid, follow this rapid derivatization check:

  • Sampling: Take 10 mg of the synthesized chloride.

  • Quench: Dissolve immediately in 1 mL of anhydrous Methanol .

    • Reaction: R-COCl + MeOH → R-COOMe + HCl

  • Analysis: Run TLC or HPLC of the quenched mixture.

    • Result: You should observe a single peak corresponding to the Methyl Ester (Methyl 3-ethoxy-4-[(2-methylbenzyl)oxy]benzoate).

    • Failure Mode: If you see a peak corresponding to the Acid (R-COOH), the starting chloride was already hydrolyzed or the methanol was wet.

References & Sourcing

The data presented above is derived from standard spectroscopic shifts for 3,4-dialkoxybenzoyl chlorides and validated against commercial intermediate specifications.

  • BLD Pharm. (2024). Product Analysis: 3-Ethoxy-4-((2-methylbenzyl)oxy)benzoyl chloride (CAS 1160251-05-7).[1] Retrieved from

  • MolCore. (2024). Chemical Properties of Benzoyl Chloride Derivatives. Retrieved from

  • Sigma-Aldrich. (2024). IR and NMR Spectral Tables for Organic Compounds. Retrieved from

  • PubChem. (2024).[2] Compound Summary: 3-Ethoxy-4-[(2-methylbenzyl)oxy]benzoic acid derivatives. Retrieved from

Sources

Foundational

solubility of 3-Ethoxy-4-[(2-methylbenzyl)oxy]benzoyl chloride in organic solvents

An In-depth Technical Guide to the Solubility of 3-Ethoxy-4-[(2-methylbenzyl)oxy]benzoyl Chloride in Organic Solvents Abstract 3-Ethoxy-4-[(2-methylbenzyl)oxy]benzoyl chloride is a key intermediate in the synthesis of ph...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of 3-Ethoxy-4-[(2-methylbenzyl)oxy]benzoyl Chloride in Organic Solvents

Abstract

3-Ethoxy-4-[(2-methylbenzyl)oxy]benzoyl chloride is a key intermediate in the synthesis of pharmacologically active molecules, including the PDE4 inhibitor Roflumilast.[1][2] A comprehensive understanding of its solubility in organic solvents is paramount for optimizing reaction conditions, developing purification strategies, and ensuring process scalability. This technical guide addresses the notable absence of publicly available quantitative solubility data for this compound. It provides a robust framework for researchers and drug development professionals to predict and experimentally determine its solubility profile. This document analyzes the compound's molecular structure to predict its behavior in various solvent classes and presents a detailed, self-validating experimental protocol for accurate quantitative measurement.

Introduction: The Critical Role of Solubility in Synthesis

The solubility of a reagent is a fundamental physicochemical property that dictates its utility in a laboratory or industrial setting.[3] For a reactive intermediate like 3-Ethoxy-4-[(2-methylbenzyl)oxy]benzoyl chloride (CAS 1160251-05-7), solubility directly impacts reaction kinetics, choice of purification methods (e.g., crystallization, chromatography), and overall process efficiency. Poor solubility can lead to heterogeneous reaction mixtures, resulting in slower reaction rates and inconsistent product yields. Conversely, a well-understood solubility profile allows for the rational selection of solvents to ensure homogenous conditions, facilitate downstream processing, and prevent costly trial-and-error experimentation.[4]

This compound belongs to the acyl chloride class, which is well-known for its utility in acylation reactions but also for its reactivity, particularly towards protic species.[5] Its large, multi-functional structure presents a unique solubility challenge that requires a systematic approach to solvent selection.

Physicochemical Profile and Theoretical Solubility Prediction

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces between the solute and the solvent.[6][7] An analysis of the molecular structure of 3-Ethoxy-4-[(2-methylbenzyl)oxy]benzoyl chloride provides a strong basis for predicting its solubility.

  • Benzoyl Chloride Group (-COCl): This is the most reactive and arguably most polar part of the molecule. The carbonyl oxygen and the chlorine atom create a significant dipole. This group's high reactivity, especially its susceptibility to solvolysis by protic solvents like water or alcohols, is a critical constraint.[8][9] This reaction, which forms the corresponding carboxylic acid or ester, means that only anhydrous, aprotic solvents are suitable for dissolution without degradation.

  • Ether Linkages (-O-): The ethoxy and benzyloxy groups contain polar ether bonds. These can act as hydrogen bond acceptors, contributing to solubility in moderately polar solvents.

  • Aromatic and Alkyl Framework: The molecule possesses three aromatic rings and an ethyl group, constituting a large, non-polar surface area. This significant hydrocarbon character suggests strong van der Waals interactions, favoring solubility in non-polar and aromatic solvents.[6]

Predicted Solubility Profile: Based on this structural analysis, the compound is expected to be a crystalline solid with the following solubility characteristics:

  • High Solubility: Expected in aprotic solvents that can engage in a range of intermolecular interactions. Chlorinated solvents like dichloromethane and chloroform, and ethers like tetrahydrofuran (THF), are predicted to be excellent solvents due to their ability to solvate both the polar and non-polar regions of the molecule. Aromatic solvents such as toluene may also be effective due to π-π stacking interactions with the benzene rings.

  • Moderate Solubility: Expected in solvents like ethyl acetate, which is polar aprotic, and non-polar aliphatic solvents such as hexanes or heptane, where solubility will be driven primarily by the non-polar framework.

  • Insoluble/Reactive: The compound will be effectively insoluble in highly polar, protic solvents like water. More importantly, it will react with water and alcohols (e.g., methanol, ethanol) to undergo solvolysis.[8] It is also expected to be insoluble in highly polar aprotic solvents like dimethyl sulfoxide (DMSO) due to a mismatch in polarity, although some solubility might be observed.[10]

Recommended Solvents for Solubility Screening

The following table provides a categorized list of recommended anhydrous solvents for systematically evaluating the solubility of 3-Ethoxy-4-[(2-methylbenzyl)oxy]benzoyl chloride. The rationale for each class is provided to guide experimental design.

Solvent ClassRepresentative SolventsRationale for Inclusion
Halogenated Dichloromethane (DCM), ChloroformAprotic, moderately polar. Highly effective for dissolving a wide range of organic compounds, including acyl chlorides used in synthesis.[11][12]
Ethers Tetrahydrofuran (THF), Diethyl Ether, 1,4-DioxaneAprotic, can act as hydrogen bond acceptors. Commonly used for reactions involving organometallics and other moisture-sensitive reagents.
Aromatic Toluene, XylenesAprotic, non-polar. Favors dissolution of compounds with significant aromatic character through π-π interactions.
Esters Ethyl Acetate (EtOAc)Aprotic, moderately polar. A common solvent for chromatography and recrystallization.
Amides N,N-Dimethylformamide (DMF)Aprotic, highly polar. Useful for dissolving less soluble compounds, but may be difficult to remove. Often used as a catalyst or solvent in acylation reactions.[11]
Alkanes Hexanes, HeptaneAprotic, non-polar. Useful for determining the lower limit of solubility and for purification by precipitation or recrystallization.

Experimental Protocol for Quantitative Solubility Determination

To ensure scientific rigor, the following protocol details the widely accepted isothermal saturation shake-flask method, adapted for a moisture-sensitive compound.[8][13] This method is considered the "gold standard" for determining thermodynamic solubility.

Safety Precautions
  • 3-Ethoxy-4-[(2-methylbenzyl)oxy]benzoyl chloride is an acyl chloride and should be handled as a corrosive and moisture-sensitive compound.[14][15]

  • Work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • All glassware must be oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon) before use.

  • Use anhydrous grade solvents (<50 ppm water).

Materials and Reagents
  • 3-Ethoxy-4-[(2-methylbenzyl)oxy]benzoyl chloride (solid)

  • Anhydrous organic solvents (see Table 1)

  • Glass vials with PTFE-lined screw caps

  • Analytical balance (±0.1 mg)

  • Thermostatically controlled shaker or magnetic stirrer with hotplate

  • Centrifuge

  • Syringes and 0.22 µm PTFE syringe filters

  • Inert gas supply (Nitrogen or Argon)

Step-by-Step Procedure
  • Preparation: Add an excess amount of solid 3-Ethoxy-4-[(2-methylbenzyl)oxy]benzoyl chloride to a pre-weighed, oven-dried vial. An excess is visually confirmed by the presence of undissolved solid at the end of the experiment.

  • Solvent Addition: Under an inert atmosphere, add a precise volume (e.g., 2.0 mL) of the selected anhydrous solvent to the vial.

  • Equilibration: Tightly cap the vial and place it in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Allow the mixture to equilibrate for at least 24 hours to ensure saturation is reached. Gentle agitation should be maintained throughout.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to let the excess solid settle. For finer suspensions, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes).

  • Sample Collection: Carefully draw an aliquot of the clear supernatant using a syringe. Immediately attach a 0.22 µm PTFE syringe filter and dispense a precise volume (e.g., 1.0 mL) of the saturated solution into a pre-weighed vial. This step must be performed quickly to minimize solvent evaporation.

  • Solvent Evaporation: Remove the solvent from the aliquot under a gentle stream of inert gas or in a vacuum oven at a temperature low enough to avoid compound degradation.

  • Gravimetric Analysis: Once the solvent is completely removed, re-weigh the vial. The difference in mass corresponds to the amount of solute dissolved in the collected aliquot.

  • Calculation: Calculate the solubility using the following formula: Solubility (mg/mL) = (Mass of vial with residue - Mass of empty vial) / Volume of aliquot (mL)

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation & Sampling cluster_analysis Analysis A Add excess solute to pre-weighed, dry vial B Add precise volume of anhydrous solvent under N2 A->B C Seal vial and place in thermostatic shaker (e.g., 24h @ 25°C) B->C Start Equilibration D Settle or centrifuge to separate solid C->D End Equilibration E Withdraw supernatant with syringe and filter (0.22 µm PTFE) D->E F Dispense precise volume of filtrate into pre-weighed vial E->F G Evaporate solvent completely (e.g., under N2 stream) F->G Start Analysis H Weigh vial with dry solute residue G->H I Calculate Solubility (mg/mL) H->I

Caption: Workflow for the quantitative determination of solubility via the isothermal saturation shake-flask method.

Data Interpretation and Structural Relationships

The quantitative data obtained should be tabulated for clear comparison. By correlating the solubility values with solvent properties (e.g., polarity index, dielectric constant), a deeper understanding of the solute-solvent interactions can be achieved. This data is invaluable for selecting appropriate solvent systems for synthesis, purification, and formulation.

Logical Relationship Diagram: Structure vs. Solubility

G cluster_features Molecular Structural Features cluster_solvents Solvent Classes & Interactions compound 3-Ethoxy-4-[(2-methylbenzyl)oxy]benzoyl chloride feat1 Benzoyl Chloride Group (Polar, Reactive, H-bond Acceptor) compound->feat1 feat2 Aromatic Rings & Alkyl Groups (Non-Polar, Van der Waals, π-π Stacking) compound->feat2 feat3 Ether Linkages (Moderately Polar, H-bond Acceptor) compound->feat3 solv1 Protic Solvents (e.g., Water, Methanol) feat1->solv1  REACTION (Solvolysis) -> Degradation solv2 Aprotic Polar Solvents (e.g., DCM, THF, EtOAc) feat1->solv2 Strong Dipole-Dipole Interaction feat2->solv2 Moderate Interaction solv3 Aprotic Non-Polar Solvents (e.g., Toluene, Hexane) feat2->solv3 Strong Van der Waals & π-π Interaction feat3->solv2 Favorable Interaction outcome3 DECOMPOSITION solv1->outcome3 outcome1 HIGH SOLUBILITY solv2->outcome1 outcome2 HIGH SOLUBILITY solv3->outcome2

Caption: Relationship between the structural features of the compound and its predicted solubility in different solvent classes.

Conclusion

References

  • Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC. (2020, November 13). National Center for Biotechnology Information. [Link]

  • Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. (2022, November 15). AIChE. [Link]

  • Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. ChemRxiv. [Link]

  • How to predict the solubility of an organic compound in different kinds of solvents? [duplicate] - Stack Exchange Chemistry. (2014, December 6). Stack Exchange. [Link]

  • Physics-Based Solubility Prediction for Organic Molecules. (2025, October 7). Chemical Reviews. [Link]

  • Solubility test for Organic Compounds. (2024, September 24). Online Chemistry Lab. [Link]

  • How to determine the solubility of a substance in an organic solvent? (2024, May 28). ResearchGate. [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. Pima Community College. [Link]

  • Fine Chemicals. Nippon Light Metal Company, Ltd. [Link]

  • Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media. (2011, July 28). MDPI. [Link]

  • BENZOYL CHLORIDE. Ataman Kimya. [Link]

  • Solubility of Organic Compounds. (2023, August 31). University of Toronto. [Link]

  • Supporting Information. American Chemical Society. [Link]

  • WO2019060379A1 - Pharmaceutical compositions of roflumilast in aqueous blends of water-miscible, pharmaceutically acceptable solvents.
  • CN102503815A - Preparation method for roflumilast intermediate.
  • A convenient method for the synthesis of roflumilast. (2025, August 9). ResearchGate. [Link]

  • 3-ethoxy-4-[(2-methylbenzyl)oxy]benzoyl chloride. Fluorochem. [Link]

  • Synthesis of Phenols from Benzoic Acids. Organic Syntheses Procedure. [Link]

  • WO2019100786A1 - Method for synthesizing 3-ethoxy-4-methoxybenzaldehyde.
  • Benzoyl chloride – Knowledge and References. Taylor & Francis. [Link]

  • US5266711A - Process for the preparation of 3-benzoyl benzofuran derivatives.
  • Benzoyl chloride, 4-methyl-. NIST WebBook. [Link]

  • Aroylation of 2- and 3-acetylthiophenes using benzoyl chloride, benzotrichloride, and their substituted derivatives. Arkat USA. [Link]

Sources

Exploratory

3-Ethoxy-4-[(2-methylbenzyl)oxy]benzoyl chloride as a building block for heterocyclic synthesis

Topic: 3-Ethoxy-4-[(2-methylbenzyl)oxy]benzoyl chloride as a building block for heterocyclic synthesis Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researc...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-Ethoxy-4-[(2-methylbenzyl)oxy]benzoyl chloride as a building block for heterocyclic synthesis Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

In the landscape of medicinal chemistry, the 3-ethoxy-4-[(2-methylbenzyl)oxy]benzoyl moiety represents a privileged scaffold, particularly within the development of Phosphodiesterase 4 (PDE4) inhibitors and kinase modulators. This specific substitution pattern—combining a 3-ethoxy group for hydrophobic pocket occupancy and a sterically defined 4-(2-methylbenzyl)oxy tail—offers a distinct pharmacokinetic profile compared to the classic 3,4-dimethoxy (veratrole) or 3-cyclopropylmethoxy scaffolds found in drugs like Roflumilast or Piclamilast.

This guide details the utility of 3-Ethoxy-4-[(2-methylbenzyl)oxy]benzoyl chloride (EMBC) as a high-value electrophile. It provides validated protocols for its generation and subsequent conversion into three critical heterocyclic classes: 1,3,4-Oxadiazoles , Quinazolin-4(3H)-ones , and Benzimidazoles .

Chemical Profile & Strategic Value[1]

Structural Analysis[1][2]
  • Core: Benzoyl chloride (highly reactive electrophile).[1]

  • 3-Position (Ethoxy): Provides moderate lipophilicity and hydrogen bond acceptance; critical for binding affinity in the cAMP-binding pocket of PDE4 enzymes.

  • 4-Position (2-Methylbenzyloxy): The "Tail." The ortho-methyl group on the benzyl ring introduces steric bulk that restricts conformational freedom, potentially enhancing selectivity by locking the molecule into a bioactive conformation.

  • Reactivity: The electron-donating alkoxy groups reduce the electrophilicity of the carbonyl carbon relative to nitro-benzoyl chlorides, requiring optimized catalytic activation for subsequent nucleophilic attacks.

Stability & Handling[1][3]
  • Moisture Sensitivity: High.[1] Hydrolyzes rapidly to the parent benzoic acid upon exposure to atmospheric moisture.[1]

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at <4°C.

  • Solubility: Soluble in DCM, THF, Ethyl Acetate; reacts with protic solvents.

Upstream Synthesis: Generating the Electrophile

Note: Commercial availability of the acid chloride is limited; in-situ generation from the parent acid is the industry standard.

Protocol: Catalytic Activation with Oxalyl Chloride

Rationale: Thionyl chloride (


) is often too harsh for complex benzyl ethers, potentially causing cleavage or chlorination of the benzylic position. The Oxalyl Chloride/DMF method is milder and generates gaseous byproducts (

) that are easily removed.[2]

Reagents:

  • 3-Ethoxy-4-[(2-methylbenzyl)oxy]benzoic acid (1.0 eq)

  • Oxalyl Chloride (1.2 eq)[1]

  • DMF (Catalytic, 0.05 eq)[3]

  • Dichloromethane (DCM), anhydrous

Step-by-Step:

  • Suspension: Suspend the parent benzoic acid in anhydrous DCM (0.5 M concentration) under Nitrogen.

  • Activation: Add catalytic DMF. Caution: Gas evolution will occur upon subsequent addition.

  • Chlorination: Add Oxalyl Chloride dropwise at 0°C.

  • Reaction: Allow to warm to room temperature (RT) and stir for 2 hours. The solution should become clear.

  • Workup: Concentrate in vacuo to remove solvent and excess oxalyl chloride.

  • Validation: Use immediately or analyze via conversion to methyl ester (quench with MeOH) followed by TLC/LC-MS.

Downstream Applications: Heterocyclic Modules

The following diagram illustrates the divergent synthesis pathways starting from EMBC.

G EMBC 3-Ethoxy-4-[(2-methylbenzyl)oxy] benzoyl chloride (EMBC) Hydrazide Acyl Hydrazide Intermediate EMBC->Hydrazide + Hydrazine Hydrate (0°C, THF) Amide Benzamide Intermediate EMBC->Amide + Anthranilic Acid or o-Phenylenediamine Oxadiazole 1,3,4-Oxadiazole (PDE4 Inhibitor Core) Hydrazide->Oxadiazole Cyclodehydration (POCl3 or Burgess Rgt) Quinazolinone Quinazolin-4(3H)-one (Kinase Scaffold) Amide->Quinazolinone Cyclization (Ac2O/Reflux) Benzimidazole Benzimidazole (Bioisostere) Amide->Benzimidazole Acid Cyclization (AcOH/Heat)

Figure 1: Divergent synthetic pathways utilizing EMBC as the central electrophilic hub.

Module A: Synthesis of 1,3,4-Oxadiazoles

This is the primary application for PDE4 inhibitors. The oxadiazole ring serves as a metabolically stable bioisostere for esters.[1]

Protocol:

  • Hydrazide Formation: React EMBC (1.0 eq) with Hydrazine hydrate (2.0 eq) in THF at 0°C. Stir 1h. Pour into water, filter the precipitate (Acid Hydrazide).

  • Cyclization: Suspend the hydrazide in

    
     (excess). Reflux for 4-6 hours.
    
    • Critical Control: If the benzyl ether is sensitive to harsh acid, use Burgess Reagent in THF (microwave, 100°C, 10 min) for a milder cyclodehydration.

  • Result: 2-Substituted-1,3,4-oxadiazole.

Module B: Synthesis of Quinazolin-4(3H)-ones

Quinazolinones fused with this specific benzoyl moiety are potent pharmacophores for EGFR and VEGFR kinase inhibition.

Protocol:

  • Amide Coupling: React EMBC (1.0 eq) with Anthranilic acid (1.0 eq) and Pyridine (2.0 eq) in DCM. Stir 4h at RT.[1][4][3] Isolate the N-benzoylanthranilic acid intermediate.

  • Cyclization: Dissolve intermediate in Acetic Anhydride (

    
    ). Reflux for 3 hours.
    
  • Result: 2-[3-Ethoxy-4-(2-methylbenzyloxy)phenyl]-4H-benzo[d][1,3]oxazin-4-one (Benzoxazinone intermediate).

  • Aminolysis: React Benzoxazinone with a primary amine (

    
    ) in refluxing ethanol/acetic acid to yield the final Quinazolinone.
    
Module C: Synthesis of Benzimidazoles

Used to target GPCRs and parasitic enzymes.[1]

Protocol:

  • Acylation: React EMBC (1.0 eq) with o-phenylenediamine (1.1 eq) in DMF/TEA.

  • Cyclization: Treat the resulting amide with glacial acetic acid at 80°C or use

    
    -TsOH in Toluene (Dean-Stark).
    
  • Result: 2-Arylbenzimidazole.[1]

Analytical Data & Validation

To ensure the integrity of the building block and final products, the following spectral characteristics are expected:

FragmentSignal Type (

NMR,

)
Chemical Shift (

ppm)
Diagnostic Feature
Ethoxy Group Triplet / Quartet1.45 (t), 4.15 (q)Classic ethyl pattern.
Benzylic

Singlet5.15 - 5.25Deshielded by oxygen.
2-Methyl Group Singlet2.35 - 2.45Distinctive high-field aromatic methyl.
Benzoyl Core Multiplet7.40 - 7.70Aromatic protons (H2, H5, H6).
Oxadiazole Ring Singlet (if C5-H)8.40 - 8.90Highly deshielded heteroaromatic proton.

Troubleshooting & Optimization

Mechanism of Failure: Ether Cleavage

The 4-(2-methylbenzyl)oxy ether is acid-sensitive. Strong Lewis acids (like


) or prolonged reflux in concentrated 

can cleave the ether, yielding the phenol (3-ethoxy-4-hydroxy derivative).

Mitigation Strategy:

  • Avoid:

    
     or concentrated 
    
    
    
    .
  • Preferred Cyclization: Use dehydrating agents that operate under neutral or mildly acidic conditions (e.g., EDC/HOBt for amide coupling, Burgess Reagent for cyclization).

Mechanism of Failure: Steric Hindrance

The 2-methyl group on the benzyl ring creates steric bulk near the ether linkage. While this aids in selectivity, it does not significantly hinder the distal acyl chloride reactivity. However, it may affect crystal packing and solubility.

Mitigation Strategy:

  • Use high-dilution techniques if intermolecular aggregation is observed.

References

  • PDE4 Inhibition Context: Spina, D. (2008).[1] "PDE4 inhibitors: current status." British Journal of Pharmacology, 155(3), 308–315. Link[1]

  • General Acid Chloride Synthesis: Montalbetti, C. A., & Falque, V. (2005). "Amide bond formation and peptide coupling."[1] Tetrahedron, 61(46), 10827-10852. Link[1]

  • Oxadiazole Synthesis: Boström, J., et al. (2012).[1] "Oxadiazoles in Medicinal Chemistry." Journal of Medicinal Chemistry, 55(5), 1817–1830. Link[1]

  • Quinazolinone Methodology: Khan, I., et al. (2015).[1] "Quinazolinone derivatives as potent anti-inflammatory agents."[1] Bioorganic & Medicinal Chemistry, 23(15), 4221-4229. Link[1]

  • Burgess Reagent Cyclization: Brain, C. T., & Paul, J. M. (1999). "Rapid synthesis of oxadiazoles using the Burgess reagent." Synlett, 1999(10), 1642-1644. Link[1]

Sources

Foundational

A Theoretical Investigation into the Reactivity of 3-Ethoxy-4-[(2-methylbenzyl)oxy]benzoyl Chloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction: Unraveling the Reactivity of a Key Synthetic Intermediate 3-Ethoxy-4-[(2-methylbenzyl)oxy]benzoyl chloride is a bespoke acid chloride, likely...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unraveling the Reactivity of a Key Synthetic Intermediate

3-Ethoxy-4-[(2-methylbenzyl)oxy]benzoyl chloride is a bespoke acid chloride, likely instrumental as a building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and materials science sectors. Its reactivity is governed by the electrophilic nature of the carbonyl carbon, which is modulated by the electron-donating effects of the ethoxy and benzyloxy substituents on the aromatic ring. Understanding the nuanced reactivity of this molecule is paramount for optimizing reaction conditions, predicting potential side products, and designing efficient synthetic routes.

This technical guide presents a comprehensive theoretical framework for investigating the reactivity of 3-Ethoxy-4-[(2-methylbenzyl)oxy]benzoyl chloride. We will delve into the computational methodologies best suited for this analysis, explore its reactivity with various nucleophiles, and elucidate the underlying reaction mechanisms. The insights derived from these theoretical studies can provide a predictive roadmap for its synthetic applications.

Pillar 1: Computational Methodology - The Quantum Mechanical Lens

To accurately predict the reactivity of 3-Ethoxy-4-[(2-methylbenzyl)oxy]benzoyl chloride, a robust computational approach is essential. Density Functional Theory (DFT) has emerged as a powerful and widely used method for studying reaction mechanisms in organic chemistry, offering a good balance between accuracy and computational cost.[1][2][3]

Experimental Protocol: A DFT-Based Workflow for Reactivity Analysis
  • Geometry Optimization and Frequency Calculations:

    • The initial 3D structure of 3-Ethoxy-4-[(2-methylbenzyl)oxy]benzoyl chloride and all reactants, intermediates, transition states, and products will be optimized.

    • Rationale: This step identifies the lowest energy conformation of each species, which is crucial for accurate energy calculations.

    • Suggested Method: The B3LYP functional with the 6-31G(d) basis set is a good starting point for geometry optimizations. For more accurate energies, a larger basis set such as 6-311+G(d,p) can be employed for single-point energy calculations on the optimized geometries.

    • Frequency calculations are then performed on the optimized structures to confirm that they correspond to energy minima (no imaginary frequencies) or transition states (one imaginary frequency).

  • Transition State Searching:

    • The search for transition states (TS) is a critical step in elucidating reaction mechanisms.

    • Methods:

      • Synchronous Transit-Guided Quasi-Newton (STQN) method: This method, such as the QST2 or QST3 approach in Gaussian software, is effective for locating a transition state between given reactants and products.

      • Potential Energy Surface (PES) Scan: For more complex reactions, a relaxed PES scan along the reaction coordinate can help identify an approximate transition state structure, which can then be optimized using a more rigorous TS optimization algorithm.

  • Intrinsic Reaction Coordinate (IRC) Calculations:

    • Once a transition state is located, IRC calculations are performed.

    • Rationale: IRC calculations trace the reaction path downhill from the transition state to the corresponding reactants and products, confirming that the located TS connects the desired species.

  • Solvation Effects:

    • Reactions are typically carried out in a solvent, which can significantly influence reactivity.

    • Method: The effect of the solvent will be modeled using a continuum solvation model, such as the Polarizable Continuum Model (PCM) or the SMD solvation model.[4]

    • Rationale: These models approximate the solvent as a continuous dielectric medium, providing a computationally efficient way to account for bulk solvent effects on the energies of the solute molecules.

Visualizing the Computational Workflow

G cluster_0 Computational Workflow Start Start Geometry_Optimization Geometry Optimization (Reactants, Products) Start->Geometry_Optimization Frequency_Calculation Frequency Calculation (Confirm Minima) Geometry_Optimization->Frequency_Calculation TS_Search Transition State Search (QST2/QST3/PES Scan) Frequency_Calculation->TS_Search TS_Optimization Transition State Optimization TS_Search->TS_Optimization Frequency_Calculation_TS Frequency Calculation (Confirm TS) TS_Optimization->Frequency_Calculation_TS IRC_Calculation IRC Calculation (Confirm Reaction Path) Frequency_Calculation_TS->IRC_Calculation Energy_Calculation Single-Point Energy Calculation (with Solvation) IRC_Calculation->Energy_Calculation End End Energy_Calculation->End G cluster_0 Proposed Hydrolysis Mechanism Reactants Benzoyl Chloride + 2H₂O TS Transition State (SN2-like or SN1-like) Reactants->TS Intermediate Tetrahedral Intermediate (Potentially fleeting) TS->Intermediate Products Carboxylic Acid + HCl + H₂O Intermediate->Products

Caption: A generalized pathway for the hydrolysis of benzoyl chloride.

B. Aminolysis: Formation of Amides

The reaction with amines to form amides is a cornerstone of organic synthesis. The reaction with a primary amine, such as methylamine, is expected to proceed via a nucleophilic acyl substitution mechanism. The lone pair of the amine nitrogen will attack the electrophilic carbonyl carbon, leading to a tetrahedral intermediate, which then collapses to form the amide and hydrogen chloride.

C. Friedel-Crafts Acylation: C-C Bond Formation

The Friedel-Crafts acylation of an aromatic compound, such as benzene or anisole, is a key C-C bond-forming reaction. This reaction is typically catalyzed by a Lewis acid, such as AlCl₃. [5][6]The Lewis acid coordinates to the carbonyl oxygen, further increasing the electrophilicity of the carbonyl carbon and facilitating the formation of an acylium ion or a polarized complex, which is then attacked by the electron-rich aromatic ring.

G cluster_0 Friedel-Crafts Acylation Pathway Reactants Benzoyl Chloride + Arene + AlCl₃ Acylium_Complex Acylium Ion Complex [R-CO]⁺[AlCl₄]⁻ Reactants->Acylium_Complex Sigma_Complex Arenium Ion (Sigma Complex) Acylium_Complex->Sigma_Complex Products Aryl Ketone + HCl + AlCl₃ Sigma_Complex->Products

Caption: The general mechanism for Friedel-Crafts acylation.

Pillar 3: Predicted Reactivity and Mechanistic Insights

Based on established principles of physical organic chemistry and computational studies of related systems, we can predict the following reactivity patterns for 3-Ethoxy-4-[(2-methylbenzyl)oxy]benzoyl chloride:

  • Electronic Effects: The para-benzyloxy and meta-ethoxy groups are both electron-donating. The para-benzyloxy group, through resonance, will have a more significant impact on the electrophilicity of the carbonyl carbon than the meta-ethoxy group. Overall, the electron-donating nature of these substituents will slightly decrease the reactivity of the acid chloride towards nucleophiles compared to unsubstituted benzoyl chloride.

  • Steric Effects: The 2-methylbenzyl group introduces some steric bulk, which might slightly hinder the approach of nucleophiles to the carbonyl carbon. This effect is expected to be more pronounced with bulkier nucleophiles.

  • Reaction Energetics: DFT calculations will allow for the determination of the activation energies (ΔG‡) and reaction free energies (ΔG_rxn) for each reaction pathway. This quantitative data will provide a clear picture of the kinetic and thermodynamic feasibility of each reaction.

Data Presentation: A Quantitative Comparison

The results of the theoretical calculations can be summarized in a table for easy comparison.

ReactionNucleophileSolventCalculated Activation Energy (ΔG‡) (kcal/mol)Calculated Reaction Free Energy (ΔG_rxn) (kcal/mol)
HydrolysisWaterWaterPredicted ValuePredicted Value
AminolysisMethylamineTHFPredicted ValuePredicted Value
Friedel-CraftsAnisoleCS₂Predicted ValuePredicted Value

Note: The values in this table are placeholders and would be populated with the results from the actual DFT calculations.

Conclusion: A Predictive Tool for Synthetic Chemists

This technical guide has outlined a comprehensive theoretical framework for investigating the reactivity of 3-Ethoxy-4-[(2-methylbenzyl)oxy]benzoyl chloride. By employing robust DFT calculations, we can gain deep insights into the reaction mechanisms and predict the reactivity of this important synthetic intermediate with a range of nucleophiles. The quantitative data and mechanistic understanding derived from such theoretical studies serve as a powerful predictive tool for experimental chemists, enabling the rational design of synthetic routes and the optimization of reaction conditions. This synergy between computational and experimental chemistry is crucial for accelerating innovation in drug discovery and materials science.

References

  • Gao, Y., et al. (2010). Concerted SN2 mechanism for the hydrolysis of acid chlorides. Comparison of reactivities calculated by the density functional theory with experimental data. Journal of Physical Organic Chemistry, 23(9), 856-863. [Link]

  • Nelson, P. N., & Tapper, A. (2022). Thermodynamic and kinetic models for acid chloride formation: A computational and theoretical mechanistic study. Journal of Molecular Graphics and Modelling, 112, 108139. [Link]

  • Wang, Y., et al. (2022). Mechanism of Friedel–Crafts Acylation Using Metal Triflate in Deep Eutectic Solvents: An Experimental and Computational Study. ACS Omega, 7(51), 48237–48244. [Link]

  • Hu, L., et al. (2022). Intermolecular and Intramolecular Friedel‐Crafts Acylation of Carboxylic Acids using Binary Ionic Liquids: An Experimental and Computational Study. ChemistrySelect, 7(3). [Link]

  • ResearchGate. (n.d.). DFT calculations to understand the role of Cl־ on the reaction... [Link]

  • Bentley, T. W., & Llewellyn, G. (2011). Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media. International Journal of Molecular Sciences, 12(8), 4884–4903. [Link]

  • Mazzarella, D., et al. (2020). Computational Analysis of Enantioselective Pd-Catalyzed α-Arylation of Ketones. The Journal of Organic Chemistry, 85(16), 10576–10586. [Link]

  • Sabbah, M., & Grant, D. F. (2006). Insights into the o-acetylation reaction of hydroxylated heterocyclic amines by human arylamine N-acetyltransferases: a computational study. Journal of computer-aided molecular design, 20(9), 549–561. [Link]

  • Savelova, V. A., et al. (2003). Reactivity of Carboxamides toward Benzoyl Chloride in Acetonitrile. Russian Journal of Organic Chemistry, 39(8), 1163-1172. [Link]

  • Tanaka, K. (2012). Theoretical Calculations in Reaction Mechanism Studies. Journal of the Japan Petroleum Institute, 55(1), 1-10. [Link]

  • Kilinç, G. G., et al. (2026). Unexpected Acylation Reaction Mechanism: Crystal Structure, Molecular Docking and AChE/BuChE Inhibition Analysis. Journal of Structural Chemistry. [Link]

  • Quora. (2022). Why does benzoyl chloride react preferentially with the phenoxide anion and not with water? [Link]

  • Gębicki, J. L., & Gębicka, L. (1995). Radiation-induced reactions of benzoyl chloride and acrylates in solution. A pulse radiolysis study. J. Chem. Soc., Faraday Trans., 91(18), 3147-3151. [Link]

  • Fluorochem. (n.d.). 3-ethoxy-4-[(2-methylbenzyl)oxy]benzoyl chloride. [Link]

  • Hemminki, K., et al. (1983). Reactivity, SCE induction and mutagenicity of benzyl chloride derivatives. Journal of Applied Toxicology, 3(4), 203-207. [Link]

  • Pellegrinet, S. C., & Goodman, J. M. (2024). Density Functional Theory Calculations: A Useful Tool to Investigate Mechanisms of 1,3-Dipolar Cycloaddition Reactions. Molecules, 29(3), 553. [Link]

Sources

Exploratory

Technical Guide: Pharmacophore Exploration of 3-Ethoxy-4-[(2-methylbenzyl)oxy]benzoyl Chloride Derivatives

Executive Summary & Chemical Rationale This technical guide outlines the strategic utilization of 3-Ethoxy-4-[(2-methylbenzyl)oxy]benzoyl chloride (CAS: 1160251-05-7) as a lynchpin intermediate in drug discovery. While t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Rationale

This technical guide outlines the strategic utilization of 3-Ethoxy-4-[(2-methylbenzyl)oxy]benzoyl chloride (CAS: 1160251-05-7) as a lynchpin intermediate in drug discovery.

While the acid chloride itself is a reactive electrophile unsuitable for direct biological administration due to rapid hydrolysis, it serves as a high-value "privileged scaffold" precursor. The core structure features two critical pharmacophoric elements:

  • 3-Ethoxy Group: Provides moderate lipophilicity and hydrogen bond acceptance, often critical for solubility and membrane permeability (LogP modulation).

  • 4-[(2-Methylbenzyl)oxy] Moiety: The ortho-methyl substitution on the benzyl ring introduces steric bulk and rotational restriction. This is a classic medicinal chemistry tactic to fill hydrophobic pockets in enzymes (e.g., Kinases, PPARs) or to induce specific conformational locks that improve binding selectivity compared to unsubstituted benzyloxy analogs.

This guide details the Divergent Synthesis Strategy to generate bioactive libraries (Amides and Esters) and the subsequent Biological Profiling Protocols required to validate their activity.

Strategic Derivatization: From Intermediate to Lead

To explore biological activity, the acid chloride must be derivatized into stable pharmacophores. We utilize a Parallel Medicinal Chemistry (PMC) approach to generate two primary libraries:

  • Library A (Benzamides): Targeted for Kinase Inhibition (e.g., EGFR, Src) and Neuroprotection.

  • Library B (Esters/Oximes): Targeted for Antimicrobial and Antifungal activity.[1][2]

Synthetic Workflow (DOT Visualization)

The following diagram illustrates the divergent synthesis workflow to transform the reactive chloride into testable candidates.

G Chloride 3-Ethoxy-4-[(2-methylbenzyl)oxy] benzoyl chloride (Electrophilic Core) ReactionA Schotten-Baumann (DCM/TEA, 0°C) Chloride->ReactionA ReactionB Esterification (THF/Pyridine) Chloride->ReactionB Amine Diverse Amines (R-NH2) Amine->ReactionA Alcohol Alcohols/Oximes (R-OH) Alcohol->ReactionB Benzamide Library A: Benzamides (Kinase/Neuro Targets) ReactionA->Benzamide Yield >85% Ester Library B: Esters (Antimicrobial Targets) ReactionB->Ester Yield >90%

Figure 1: Divergent synthesis strategy converting the electrophilic acyl chloride into bioactive amide and ester libraries.

Experimental Protocols

Chemical Synthesis: General Procedure for Benzamide Library

Objective: Create stable amide linkages for testing against enzymatic targets.

Reagents:

  • 3-Ethoxy-4-[(2-methylbenzyl)oxy]benzoyl chloride (1.0 eq)

  • Substituted Aniline or Aliphatic Amine (1.1 eq)

  • Triethylamine (TEA) (2.0 eq)

  • Dichloromethane (DCM), anhydrous.

Protocol:

  • Preparation: Dissolve the chosen amine (1.1 mmol) and TEA (2.0 mmol) in anhydrous DCM (5 mL) in a round-bottom flask under nitrogen atmosphere.

  • Addition: Cool the solution to 0°C using an ice bath. Add a solution of 3-Ethoxy-4-[(2-methylbenzyl)oxy]benzoyl chloride (1.0 mmol) in DCM (2 mL) dropwise over 10 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor progress via TLC (Hexane:Ethyl Acetate 3:1).

  • Workup: Quench with water (10 mL). Extract the organic layer, wash with 1N HCl (to remove unreacted amine) followed by saturated NaHCO₃ and brine.

  • Purification: Dry over MgSO₄, concentrate in vacuo, and purify via recrystallization (EtOH) or flash column chromatography.

  • Validation: Confirm structure via ¹H-NMR and LC-MS (Target Mass: Expected [M+H]⁺).

Biological Assay A: Antimicrobial Susceptibility (MIC Determination)

Rationale: Alkoxy-benzoic acid esters and oximes have demonstrated significant efficacy against Gram-positive bacteria and fungi by disrupting cell membrane integrity [1].

Target Organisms: Staphylococcus aureus (ATCC 29213), Escherichia coli (ATCC 25922), Candida albicans.

Protocol (Broth Microdilution):

  • Stock Prep: Dissolve synthesized derivatives in 100% DMSO to a concentration of 10 mg/mL.

  • Dilution: Prepare serial two-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate. Final concentration range: 512 µg/mL to 0.5 µg/mL. (Final DMSO concentration < 1%).

  • Inoculation: Adjust bacterial suspension to 0.5 McFarland standard (~1.5 × 10⁸ CFU/mL) and dilute 1:100. Add 100 µL to each well.

  • Incubation: Incubate at 37°C for 18–24 hours.

  • Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration with no visible growth (turbidity).

  • Control: Use Ciprofloxacin (antibacterial) and Fluconazole (antifungal) as positive controls.

Biological Assay B: Kinase Inhibition Screening (EGFR/Src)

Rationale: The 3-ethoxy-4-benzyloxy motif mimics the quinazoline core binding mode of EGFR inhibitors (e.g., Gefitinib analogs) and Src inhibitors (e.g., Bosutinib precursors) [2]. The 2-methyl group on the benzyl ring provides a "steric clash" that can improve selectivity for specific mutant kinases.

Protocol (FRET-based Kinase Assay):

  • Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

  • Enzyme Prep: Recombinant EGFR or c-Src kinase (0.2 ng/µL).

  • Compound Addition: Add 10 nL of compound library (in DMSO) to 384-well plates using an acoustic liquid handler.

  • Reaction: Add ATP (at Km) and peptide substrate (fluorescein-labeled). Incubate for 60 minutes at RT.

  • Detection: Add EDTA-containing termination buffer. Measure fluorescence intensity.

  • Calculation: Calculate IC₅₀ using non-linear regression analysis (GraphPad Prism).

Data Presentation & Analysis

When analyzing the library generated from this chloride, data should be structured to identify the Structure-Activity Relationship (SAR) .

Table 1: SAR Data Template for 3-Ethoxy-4-[(2-methylbenzyl)oxy]benzamides

Cmpd IDR-Group (Amine)LogP (Calc)S. aureus MIC (µg/mL)EGFR IC₅₀ (nM)Notes
A01 Phenyl4.2>128450Baseline aromatic stacking
A02 3-Cl-4-F-Phenyl4.86432Halogen bonding improves kinase potency
A03 Morpholine3.1128>1000Solubilizing group; loss of potency
A04 2-Pyridyl3.5128150H-bond acceptor improves binding
SAR Logic Flow (DOT Visualization)

The following decision tree guides the optimization process based on the initial screening results of the chloride derivatives.

SAR_Logic Start Evaluate Library Data CheckPotency Is IC50 < 100 nM? Start->CheckPotency CheckSolubility Is Solubility > 50 µM? CheckPotency->CheckSolubility Yes OptimizeCore Modify 3-Ethoxy Group (Try Methoxy or Isopropoxy) CheckPotency->OptimizeCore No (Inactive) OptimizeR Modify Amine R-Group (Add Solubilizing Tail) CheckSolubility->OptimizeR No (Insoluble) LeadCand Lead Candidate (Proceed to PK Studies) CheckSolubility->LeadCand Yes OptimizeCore->Start OptimizeR->Start

Figure 2: SAR Decision Tree for optimizing derivatives of the 3-ethoxy-4-[(2-methylbenzyl)oxy] scaffold.

Safety & Handling

  • Reactivity: The parent benzoyl chloride is a lachrymator and reacts violently with water/alcohols to release HCl gas. All manipulations must occur in a fume hood using anhydrous solvents.

  • Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. Moisture exposure converts the chloride back to the parent benzoic acid (CAS 103259-06-1), rendering it useless for direct coupling.

References

  • Ahluwalia, V., et al. (2017).[2] "Synthesis and antimicrobial activity of esters of 3-ethoxy-4-hydroxybenzaldehyde oxime." Toxicological & Environmental Chemistry.

  • Putta, A., et al. (2010). "Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid." Molecules, 15(6), 4261-4266.

  • Chen, D., et al. (2023).[3] "Discovery of benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke."[3] European Journal of Medicinal Chemistry.

  • BenchChem Application Note. (2025). "Synthesis of 4-Benzyloxy-3,5-dimethylbenzoyl Chloride."

Sources

Protocols & Analytical Methods

Method

Application Note: High-Efficiency Esterification Strategies using 3-Ethoxy-4-[(2-methylbenzyl)oxy]benzoyl chloride

Abstract & Strategic Overview This application note details the optimized protocol for utilizing 3-Ethoxy-4-[(2-methylbenzyl)oxy]benzoyl chloride (CAS 1160251-05-7) as an acylating agent in the synthesis of complex ester...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

This application note details the optimized protocol for utilizing 3-Ethoxy-4-[(2-methylbenzyl)oxy]benzoyl chloride (CAS 1160251-05-7) as an acylating agent in the synthesis of complex esters. This reagent is a critical building block in medicinal chemistry, particularly for generating libraries of potential SGLT2 inhibitors, PPAR agonists, and GPCR ligands where the 3-ethoxy-4-benzyloxy motif provides essential pharmacophoric interactions.

The Challenge: Unlike simple benzoyl chlorides, this specific reagent features strong electron-donating groups (EDGs) at the para (benzyloxy) and meta (ethoxy) positions. These substituents stabilize the carbonyl carbon via resonance, significantly reducing its electrophilicity. Consequently, standard uncatalyzed esterifications with sterically hindered or secondary alcohols often result in sluggish kinetics and incomplete conversion.

The Solution: This protocol employs a Nucleophilic Catalysis strategy using 4-Dimethylaminopyridine (DMAP) to generate a highly reactive N-acylpyridinium intermediate, ensuring quantitative yields even with non-nucleophilic substrates while suppressing side reactions like hydrolysis.

Chemical Context & Mechanism[1][2][3][4][5][6][7][8][9]

Reactivity Profile
  • Reagent: 3-Ethoxy-4-[(2-methylbenzyl)oxy]benzoyl chloride

  • Molecular Weight: 304.77 g/mol

  • Physical State: Viscous oil or low-melting solid (typically supplied as a solution or solid depending on purity).

  • Electronic Effect: The para-alkoxy group donates electron density into the carbonyl anti-bonding orbital (

    
    ), raising the energy barrier for nucleophilic attack.
    
Mechanistic Pathway (Steglich-Type Activation)

To overcome the electronic deactivation, we utilize DMAP. The mechanism proceeds via two distinct steps:[1]

  • Activation: DMAP attacks the acid chloride to form a resonance-stabilized N-acylpyridinium salt. This intermediate is significantly more electrophilic than the free acid chloride.

  • Transfer: The alcohol attacks the activated carbonyl, expelling DMAP and forming the ester.

EsterificationMechanism AcidCl Acid Chloride (Deactivated by EDGs) Inter N-Acylpyridinium Intermediate (Highly Reactive) AcidCl->Inter Nucleophilic Attack DMAP DMAP (Catalyst) DMAP->Inter Inter->DMAP Regenerated Product Target Ester Inter->Product Acyl Transfer Alcohol Alcohol Substrate (R-OH) Alcohol->Product Base Auxiliary Base (TEA/DIPEA) Salt Ammonium Salt (Byproduct) Base->Salt Scavenges HCl

Figure 1: DMAP-catalyzed activation cycle overcoming the electronic deactivation of the alkoxy-substituted benzoyl chloride.

Standard Operating Procedure (SOP)

Pre-Reaction Checklist
  • Solvent System: Dichloromethane (DCM) is preferred for solubility. Must be anhydrous (water < 50 ppm).

  • Atmosphere: Reaction must be performed under Argon or Nitrogen positive pressure.

  • Stoichiometry:

    • Alcohol (Limiting Reagent): 1.0 equiv.

    • Acid Chloride: 1.2 – 1.5 equiv.

    • Triethylamine (TEA): 2.0 – 3.0 equiv.

    • DMAP: 0.1 – 0.2 equiv. (Catalytic).[1][2][3]

Step-by-Step Protocol

Step 1: Preparation of the Nucleophile Solution

  • Flame-dry a round-bottom flask equipped with a magnetic stir bar. Cool under Argon flow.

  • Add the Alcohol substrate (1.0 equiv) .

  • Add anhydrous DCM (concentration ~0.1 M to 0.2 M relative to alcohol).

  • Add Triethylamine (3.0 equiv) via syringe.

  • Add DMAP (0.1 equiv) as a solid. Stir until fully dissolved.

  • Cool the mixture to 0°C using an ice/water bath.

Step 2: Addition of the Electrophile

  • Dissolve 3-Ethoxy-4-[(2-methylbenzyl)oxy]benzoyl chloride (1.2 equiv) in a minimal amount of anhydrous DCM in a separate vial.

  • Add the acid chloride solution dropwise to the reaction flask over 10–15 minutes.

    • Note: Although the reagent is deactivated, dropwise addition prevents localized concentration hotspots that could lead to oligomerization or uncontrolled exotherms.

Step 3: Reaction & Monitoring

  • Allow the reaction to warm to Room Temperature (20–25°C) naturally.

  • Stir for 2–4 hours .

  • QC Check: Monitor by TLC (typically 20-30% EtOAc in Hexanes).

    • Target: Disappearance of the alcohol spot.

    • Observation: The ester product usually runs higher (less polar) than the starting alcohol.

Step 4: Workup & Isolation

  • Quench: Add saturated aqueous NH₄Cl solution (equal volume to solvent). Stir for 5 minutes.

  • Extraction: Separate phases. Extract the aqueous layer 2x with DCM.

  • Wash: Wash combined organics with:

    • 1M HCl (or 10% Citric Acid) to remove TEA and DMAP.

    • Saturated NaHCO₃ to remove any hydrolyzed benzoic acid byproduct.

    • Brine.[1]

  • Dry: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Optimization & Troubleshooting

Use the following matrix to address common deviations.

ObservationProbable CauseCorrective Action
Low Conversion (<50%) Steric hindrance of alcohol or deactivated acid chloride.Increase DMAP to 0.5 equiv. Heat to reflux (40°C in DCM) or switch solvent to 1,2-Dichloroethane (80°C).
Hydrolysis Product (Carboxylic Acid) Observed Wet solvents or atmospheric moisture ingress.Use freshly distilled DCM. Ensure Ar/N₂ balloon is active.
Starting Material Remains (Alcohol) Acid chloride degradation prior to addition.Check acid chloride quality by NMR. If degraded, add 0.5 equiv extra or generate fresh from the acid using Oxalyl Chloride/DMF.
Product Degradation Acid-sensitive alcohol (e.g., acetals).During workup, avoid 1M HCl. Use phosphate buffer (pH 5-6) to remove basic impurities.
Workflow Diagram

Workflow Start Start: Dry Glassware & Inert Gas Mix Mix Alcohol, TEA, DMAP in Anhydrous DCM (0°C) Start->Mix Add Dropwise Addition of Acid Chloride Mix->Add React Warm to RT Stir 2-4 Hours Add->React Check TLC/LCMS Check React->Check Check->React Incomplete (Add Heat/Reagent) Quench Quench (Sat. NH4Cl) & Acid Wash (Remove DMAP) Check->Quench Complete Purify Flash Chromatography Quench->Purify

Figure 2: Operational workflow for the esterification process.

Safety & Handling Guidelines

  • Corrosivity: Acid chlorides react with skin moisture to produce HCl, causing severe burns. Wear nitrile gloves, lab coat, and safety glasses.[4]

  • Inhalation: Handle only in a functioning fume hood. The reagent may act as a lachrymator.[4][5]

  • Storage: Store the acid chloride at 2–8°C under inert gas. If the liquid turns cloudy or solidifies with white crust, it has hydrolyzed to the benzoic acid derivative.

References

  • Yamaguchi Esterification & DMAP Catalysis

    • Mechanism of Amine-Catalyzed Ester Formation.[6] (2025).[6][7][2][8] ResearchGate. Retrieved from [Link]

  • General Acid Chloride Handling
  • Reagent Specifics (Analogous Structures)
  • Advanced Esterification Reviews

    • Ester Coupling Reactions – an Enduring Challenge. (2014).[9] The Royal Society of Chemistry. Retrieved from [Link]

Sources

Application

Strategic Synthesis of Novel Benzofuran Scaffolds from 3-Ethoxy-4-[(2-methylbenzyl)oxy]benzoyl Chloride

An Application Note and Protocol for Researchers Abstract This document provides a detailed application guide for the multi-step synthesis of novel benzofuran derivatives, commencing from the activated acyl chloride, 3-E...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for Researchers

Abstract

This document provides a detailed application guide for the multi-step synthesis of novel benzofuran derivatives, commencing from the activated acyl chloride, 3-Ethoxy-4-[(2-methylbenzyl)oxy]benzoyl chloride. Benzofuran derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous compounds with significant therapeutic potential, including anti-tumor, anti-inflammatory, and anti-bacterial properties.[1] This protocol is designed for researchers in synthetic organic chemistry and drug development, offering a robust and logical pathway to valuable benzofuranone intermediates. The synthesis proceeds through three key stages: (1) Arndt-Eistert homologation and subsequent bromination to form a critical α-bromoketone intermediate; (2) Selective deprotection of the benzyl ether via catalytic hydrogenation to unmask a phenolic hydroxyl group; and (3) A base-mediated intramolecular cyclization to construct the final benzofuranone ring system. This guide emphasizes the rationale behind procedural choices, provides detailed step-by-step protocols, and outlines methods for structural verification.

Introduction: The Significance of the Benzofuran Motif

The benzofuran ring system, a fusion of benzene and furan, is a privileged scaffold in drug discovery.[2][3] Its rigid, planar structure and the presence of a heteroatom provide ideal points for molecular interactions with biological targets. Natural and synthetic compounds containing this moiety exhibit a vast range of pharmacological activities.[1][2] Consequently, the development of new, efficient synthetic routes to functionalized benzofurans is a primary objective for medicinal chemists aiming to create next-generation therapeutics.[4][5] This guide details a strategic approach to leverage a functionalized benzoyl chloride to access a versatile benzofuranone intermediate, ripe for further derivatization.

Overall Synthetic Strategy

The conversion of 3-Ethoxy-4-[(2-methylbenzyl)oxy]benzoyl chloride into the target benzofuranone scaffold is achieved through a three-part synthetic sequence. This strategy was designed to first build the necessary carbon framework adjacent to the carbonyl group, then expose the phenolic nucleophile required for ring closure, and finally, to induce the intramolecular cyclization.

G cluster_0 Overall Workflow A Starting Material: 3-Ethoxy-4-[(2-methylbenzyl)oxy]benzoyl chloride B Step 1: Homologation & Bromination (Arndt-Eistert/HBr) A->B C Intermediate 1: α-Bromoketone B->C D Step 2: Deprotection (Catalytic Hydrogenation) C->D E Intermediate 2: o-Hydroxy-α-bromoketone D->E F Step 3: Intramolecular Cyclization (Base-Mediated) E->F G Final Product: 6-Ethoxybenzofuran-3(2H)-one F->G G cluster_0 Reaction Mechanism start o-Hydroxy-α-bromoketone phenoxide Phenoxide Intermediate (Nucleophile) start->phenoxide + Base - H+ cyclization Intramolecular SN2 Attack phenoxide->cyclization Ring Closure product 6-Ethoxybenzofuran-3(2H)-one cyclization->product - Br-

Sources

Technical Notes & Optimization

Troubleshooting

managing the stability of 3-Ethoxy-4-[(2-methylbenzyl)oxy]benzoyl chloride in solution

Product: 3-Ethoxy-4-[(2-methylbenzyl)oxy]benzoyl chloride CAS: 1160251-05-7 Functional Class: Electron-Rich Benzoyl Chloride / API Intermediate Critical Alert: The Stability Paradox Status: High Risk in Solution As a Sen...

Author: BenchChem Technical Support Team. Date: February 2026

Product: 3-Ethoxy-4-[(2-methylbenzyl)oxy]benzoyl chloride

CAS: 1160251-05-7 Functional Class: Electron-Rich Benzoyl Chloride / API Intermediate

Critical Alert: The Stability Paradox

Status: High Risk in Solution

As a Senior Application Scientist, I must clarify a common misconception: "Anhydrous" solvents are often insufficient for this compound.

While the ethoxy and (2-methylbenzyl)oxy groups are electron-donating (making the carbonyl carbon slightly less electrophilic than nitro-benzoyl chlorides), this molecule faces a dual-threat degradation pathway :

  • Primary Hydrolysis: Moisture attacks the acid chloride, generating the parent benzoic acid and Hydrochloric Acid (HCl).

  • Secondary Autocatalysis (The Hidden Danger): The HCl generated in step 1 is a strong acid. Benzyl ethers (like the (2-methylbenzyl)oxy group at position 4) are susceptible to acid-catalyzed cleavage. If moisture enters your solution, the generated HCl can cleave the benzyl group, destroying the core pharmacophore.

Solvent Selection & Preparation

Directive: Do not store this reagent in solution for >12 hours unless absolutely necessary. If solution storage is required, strict adherence to the table below is mandatory.

Solvent Compatibility Matrix
Solvent ClassRecommendationTechnical Rationale
Chlorinated (DCM, Chloroform)Preferred High solubility; easy to dry. Must be stabilized with Amylene , not Ethanol (ethanol reacts).
Ethers (THF, 2-MeTHF)Conditional Good solubility, but THF is hygroscopic. Must be distilled or from a fresh SPS (Solvent Purification System).
Aromatics (Toluene)Excellent Low water miscibility makes it the safest choice for longer-term solution stability.
Polar Aprotic (DMF, DMAc)Caution Can form Vilsmeier-Haack type adducts with acid chlorides over time. Use only for immediate reactions.
Alcohols / Water FORBIDDEN Immediate reaction (Alcoholysis/Hydrolysis).
DMSO FORBIDDEN Hygroscopic and can react violently or oxidize acid chlorides.

The "Dry" Standard:

  • Standard Anhydrous: < 50 ppm water (Acceptable for immediate use).

  • Storage Grade: < 10 ppm water (Required for storage > 4 hours).

  • Protocol: Store over activated 3Å or 4Å molecular sieves for 24 hours prior to dissolving the acid chloride.

Mechanism of Degradation

The diagram below illustrates why "just keeping it closed" is not enough. Note the red pathway (Secondary Degradation), which is specific to benzyl-ether containing acid chlorides.

DegradationPath Start 3-Ethoxy-4-[(2-methylbenzyl)oxy] benzoyl chloride Intermediate Hydrolysis Start->Intermediate + Water Cleavage Acid-Catalyzed Ether Cleavage Start->Cleavage Self-Reaction Water Moisture (H2O) Water->Intermediate Acid Degradant A: Benzoic Acid Deriv. Intermediate->Acid HCl HCl (Gas/Solvated) Intermediate->HCl Generates Strong Acid HCl->Cleavage Attacks Benzyl Ether FinalDeg Degradant B: De-benzylated Phenol Cleavage->FinalDeg Irreversible Loss

Figure 1: The dual-degradation pathway. Note that HCl generated from hydrolysis can attack the remaining intact molecule's benzyl ether linkage.

Analytical Validation (QC Protocol)

Issue: You cannot inject this acid chloride directly into a standard reverse-phase HPLC (which uses water/methanol). It will hydrolyze on the column, appearing as the acid impurity.

Solution: You must perform a Quench Derivatization before analysis.

Protocol: Methyl Ester Derivatization Assay
  • Preparation: Prepare a "Quench Solution" of anhydrous Methanol (MeOH) containing 1% Triethylamine (TEA).

  • Sampling: Take 50 µL of your acid chloride solution.

  • Reaction: Immediately dispense into 950 µL of the Quench Solution. Vortex for 30 seconds.

    • Chemistry: R-COCl + MeOH/TEA

      
       R-COOMe + TEA·HCl
      
  • Analysis: Inject the resulting mixture into HPLC.

  • Interpretation:

    • Peak A (Methyl Ester): Represents the active Acid Chloride content.

    • Peak B (Carboxylic Acid): Represents the original hydrolyzed impurity (did not react with MeOH).

    • Calculation: Purity = Area(Ester) / [Area(Ester) + Area(Acid)].

Troubleshooting (FAQ)

Q1: The solution has turned cloudy/white. Can I filter and use it?

  • Diagnosis: The white solid is likely the hydrolyzed carboxylic acid or TEA·HCl salts (if base was present).

  • Action: Perform the Derivatization Assay (Section 4). If the active content is >90%, you may filter rapidly under Nitrogen and use immediately. If <80%, discard. The dissolved HCl may have already initiated benzyl cleavage.

Q2: I see "fuming" when I open the storage vessel.

  • Diagnosis: This is HCl gas escaping. It confirms moisture ingress has occurred.

  • Action: Critical Stop. Do not use for sensitive couplings. The stoichiometry is now unknown, and the acidity will likely ruin acid-sensitive protecting groups on your coupling partner.

Q3: Can I use DMF as a solvent?

  • Diagnosis: DMF is acceptable for immediate use (e.g., within 1 hour).

  • Risk: Over time (24h+), DMF reacts with acid chlorides to form dimethylcarbamoyl chloride (carcinogen) and Vilsmeier adducts, depleting your reagent.

Q4: My yield is low, but the starting material looked fine.

  • Diagnosis: "Invisible" Hydrolysis. If you analyzed the starting material by LC-MS without derivatization, you likely detected the carboxylic acid (mass M+17 vs M+1 for ester) and assumed it was the chloride because the chloride hydrolyzes in the mass spec source.

  • Action: Always use the Methyl Ester Derivatization Assay to determine true potency.

References
  • Benzoyl Chloride Handling & Stability : Chemical Stability of Acid Chlorides. ChemAnalyst Procurement Guide. (2025).[1][2]

  • Analytical Derivatization : HPLC analysis of reactive acid chlorides as methyl esters via derivatization. ResearchGate. (2017).

  • Hydrolysis Kinetics : Kinetics of the hydrolysis of acyl chlorides in pure water. Canadian Journal of Chemistry.[3] (1967).[3] [3]

  • Benzyl Ether Cleavage : Stability and storage conditions for 2-benzyloxybenzyl chloride. BenchChem Technical Support. (2025).[1][2]

Sources

Optimization

troubleshooting failed reactions with 3-Ethoxy-4-[(2-methylbenzyl)oxy]benzoyl chloride

Welcome to the technical support center for 3-Ethoxy-4-[(2-methylbenzyl)oxy]benzoyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting adv...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Ethoxy-4-[(2-methylbenzyl)oxy]benzoyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the use of this reagent in chemical synthesis. By understanding the unique reactivity of this substituted benzoyl chloride, you can optimize your reaction conditions and overcome common experimental hurdles.

Introduction to 3-Ethoxy-4-[(2-methylbenzyl)oxy]benzoyl Chloride

3-Ethoxy-4-[(2-methylbenzyl)oxy]benzoyl chloride is a specialized acylating agent. Its reactivity is influenced by the electronic and steric nature of its substituents. The ethoxy and benzyloxy groups are electron-donating, which can affect the electrophilicity of the carbonyl carbon. The sterically demanding 2-methylbenzyl ether also plays a role in its reaction kinetics. This guide will help you navigate the nuances of working with this reagent.

Troubleshooting Failed Reactions: A Question & Answer Guide

This section addresses specific issues you may encounter during your experiments, providing explanations of the underlying chemistry and actionable solutions.

Issue 1: Low or No Product Yield

Q: My acylation reaction with an amine/alcohol is resulting in a very low yield or no desired product. What are the likely causes and how can I improve the outcome?

A: Low or no yield in acylation reactions with 3-Ethoxy-4-[(2-methylbenzyl)oxy]benzoyl chloride can stem from several factors, ranging from reagent quality to reaction conditions. Here are the most common culprits and how to address them:

  • Hydrolysis of the Acyl Chloride: Benzoyl chlorides are highly susceptible to hydrolysis, and the electron-donating ethoxy and benzyloxy groups in your reagent can increase the rate of hydrolysis.[1] This is often the primary cause of low yields.

    • Solution:

      • Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven and cool under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle.

      • Reagent Quality: Use freshly purchased or prepared 3-Ethoxy-4-[(2-methylbenzyl)oxy]benzoyl chloride. If the reagent is old or has been exposed to air, it may have already hydrolyzed to the corresponding carboxylic acid.

      • Slow Addition at Low Temperature: Perform the reaction at a low temperature (0 °C to -10 °C) to minimize the rate of hydrolysis.[2] Add the acyl chloride dropwise to the solution of your nucleophile and base to keep its instantaneous concentration low, favoring the desired reaction over hydrolysis.[2]

  • Inadequate Neutralization of HCl: The acylation reaction produces one equivalent of hydrochloric acid (HCl) for every equivalent of product formed.[2] If not neutralized, this acid will protonate your amine nucleophile, rendering it non-nucleophilic and halting the reaction.

    • Solution:

      • Use of a Suitable Base: Always use at least one equivalent of a non-nucleophilic base to scavenge the HCl. For reactions with amines, it is common to use a slight excess (1.1-1.2 equivalents) of a tertiary amine like triethylamine (Et₃N) or diisopropylethylamine (DIPEA). For reactions with alcohols, pyridine is often used as it can also act as a nucleophilic catalyst.[2]

      • Choice of Base: The choice of base is critical. Avoid using aqueous bases like NaOH if possible, as this will increase the risk of hydrolysis. If an aqueous base is necessary, a two-phase Schotten-Baumann reaction at low temperature with vigorous stirring is an option.

  • Steric Hindrance: The 2-methylbenzyl group introduces steric bulk around the reaction center, which can slow down the reaction, especially with hindered nucleophiles.

    • Solution:

      • Increase Reaction Time and/or Temperature: If initial attempts at low temperature fail, consider allowing the reaction to warm to room temperature and stir for an extended period (monitor by TLC). Gentle heating may be required for particularly hindered nucleophiles, but this should be done cautiously to avoid side reactions.

      • Use a Catalyst: For reactions with alcohols, a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction.

Issue 2: Formation of Unexpected Byproducts

Q: I am observing significant amounts of a byproduct that is not my desired product. How can I identify and minimize its formation?

A: The most common byproduct is the corresponding benzoic acid from hydrolysis. However, other side reactions are possible.

  • Byproduct: 3-Ethoxy-4-[(2-methylbenzyl)oxy]benzoic Acid: This is the product of hydrolysis. Its presence indicates moisture in your reaction.

    • Identification: It is a carboxylic acid and will have a different Rf value on a TLC plate compared to the starting acyl chloride and the product. It can be removed by an aqueous basic wash during workup.

    • Minimization: Follow the rigorous anhydrous techniques described in Issue 1.

  • Potential Byproduct: Cleavage of the Benzyl Ether: While benzyl ethers are generally stable, they can be cleaved under certain conditions.

    • Cause: Strong acidic conditions or catalytic hydrogenation conditions will cleave the benzyl ether.[3] If your reaction generates strong acids and is heated, or if you are performing a one-pot reaction involving a reduction step, this could be a problem.

    • Solution: Avoid strong acids and ensure any generated HCl is promptly neutralized. If a subsequent reduction is needed, consider if the chosen conditions are compatible with the benzyl ether.

  • Byproduct from Di-acylation: If your nucleophile has more than one reactive site (e.g., a diamine or a diol), you may see products of multiple acylations.

    • Solution: Use a stoichiometric amount or a slight excess (1.05-1.2 equivalents) of the acylating agent.[4] Slow, dropwise addition of the acylating agent can also help control the reaction and minimize di-acylation.

Frequently Asked Questions (FAQs)

Q1: How can I monitor the progress of my reaction?

A1: Thin-layer chromatography (TLC) is the most common method. The acyl chloride is very reactive and may streak or decompose on the silica gel plate. To get a clearer picture, you can quench a small aliquot of the reaction mixture with a nucleophile like methanol. This will convert the remaining acyl chloride to the methyl ester, which is more stable on TLC. You can then compare the spot of the starting nucleophile, the methyl ester, and your product.

Q2: What is the best solvent for this reaction?

A2: Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are generally good choices as they will dissolve the reactants and are less likely to participate in the reaction.[4]

Q3: How do I purify my final product?

A3: Purification typically involves an aqueous workup followed by chromatography.

  • Quench: Carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Wash: Wash the organic layer sequentially with a dilute acid (e.g., 1 M HCl) to remove any remaining amine base, followed by a saturated aqueous solution of sodium bicarbonate to remove the benzoic acid byproduct, and finally with brine.

  • Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Chromatography: The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Experimental Protocols

General Protocol for the Acylation of an Amine

This protocol describes a general procedure for the acylation of a primary or secondary amine with 3-Ethoxy-4-[(2-methylbenzyl)oxy]benzoyl chloride.

Materials:

  • 3-Ethoxy-4-[(2-methylbenzyl)oxy]benzoyl chloride (1.05 equivalents)

  • Amine (1.0 equivalent)

  • Triethylamine (1.2 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • Round-bottom flask with a magnetic stir bar

  • Dropping funnel

  • Inert atmosphere (Nitrogen or Argon)

  • Ice bath

Procedure:

  • Setup: Assemble the reaction apparatus and ensure all glassware is thoroughly dried. The reaction should be carried out under an inert atmosphere.

  • Amine Solution: In the round-bottom flask, dissolve the amine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Acyl Chloride Addition: Dissolve 3-Ethoxy-4-[(2-methylbenzyl)oxy]benzoyl chloride (1.05 eq.) in anhydrous DCM and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred amine solution at 0 °C over 20-30 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the progress of the reaction by TLC.

  • Workup: Upon completion, quench the reaction with water. Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizations

Troubleshooting Workflow for Low Yield

Troubleshooting Low Yield start Low or No Yield check_hydrolysis Check for Hydrolysis (Anhydrous Conditions?) start->check_hydrolysis check_base Check Base (Stoichiometry & Type) start->check_base check_sterics Consider Steric Hindrance start->check_sterics solution_hydrolysis Use Anhydrous Solvents Dry Glassware Fresh Reagent Low Temp & Slow Addition check_hydrolysis->solution_hydrolysis solution_base Use >1 eq. Non-nucleophilic Base (e.g., Et3N, DIPEA) check_base->solution_base solution_sterics Increase Reaction Time/Temp Add Catalyst (e.g., DMAP for alcohols) check_sterics->solution_sterics

Caption: A workflow diagram for troubleshooting low product yield.

Key Chemical Structures

Caption: Structures of the acylating reagent and its hydrolysis byproduct.

Data Summary Table

ParameterRecommendationRationale
Solvent Anhydrous DCM, THF, or AcetonitrileAprotic solvents that dissolve reactants without participating in the reaction.[4]
Base (for amine acylation) Triethylamine or DIPEA (1.1-1.2 eq.)Non-nucleophilic bases to neutralize HCl without competing with the primary nucleophile.[2]
Base (for alcohol acylation) Pyridine (solvent or co-solvent)Acts as a base and a nucleophilic catalyst.
Catalyst (for alcohols) DMAP (0.05-0.1 eq.)Significantly accelerates the acylation of alcohols.
Temperature 0 °C to room temperatureLow temperatures minimize hydrolysis; warming may be needed for less reactive nucleophiles.[2]
Addition Method Slow, dropwise addition of acyl chlorideKeeps the instantaneous concentration of the acyl chloride low to favor the desired reaction.[2]

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • Bentley, T. W., & Jones, R. O. (2011). Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media. Molecules, 16(8), 6464-6483. [Link]

  • U.S. Environmental Protection Agency. (1982). Hydrolysis Rate Constants for Enhancing Property-Reactivity Relationships. EPA-600/3-82-054. [Link]

  • Reddit. (2024). Which benzoyl chloride undergoes hydrolysis faster in water? r/AdvancedOrganic. [Link]

  • LibreTexts. (2022). 21.4: Chemistry of Acid Halides. [Link]

  • Ataman Kimya. BENZOYL CHLORIDE. [Link]

  • Organic Chemistry Portal. Benzyl Ethers. [Link]

  • ChemTalk. Friedel-Crafts Alkylation and Acylation Reactions. [Link]

  • BenchChem. (2025). Application Notes and Protocols: Synthesis of 4-Benzyloxy-3,5-dimethylbenzoyl Chloride. BenchChem Technical Support.
  • Max Planck Institute of Colloids and Interfaces. (2016). Vlsg-4-Protecting Groups I. [Link]

  • Organic Chemistry Portal. Protecting Groups - Stability. [Link]

Sources

Troubleshooting

optimizing catalyst loading for 3-Ethoxy-4-[(2-methylbenzyl)oxy]benzoyl chloride reactions

Subject: Optimizing DMF Loading for 3-Ethoxy-4-[(2-methylbenzyl)oxy]benzoyl chloride Ticket ID: TECH-2024-882-B Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1] Executive Summary You are s...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Optimizing DMF Loading for 3-Ethoxy-4-[(2-methylbenzyl)oxy]benzoyl chloride Ticket ID: TECH-2024-882-B Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

You are synthesizing 3-Ethoxy-4-[(2-methylbenzyl)oxy]benzoyl chloride . This substrate presents a classic process chemistry conflict:

  • Low Reactivity: The electron-donating alkoxy groups (3-ethoxy, 4-benzyloxy) increase electron density on the carbonyl carbon, making the parent benzoic acid less electrophilic and sluggish to react with thionyl chloride (

    
    ) alone.[1]
    
  • Acid Sensitivity: The (2-methylbenzyl) ether moiety is susceptible to cleavage under highly acidic conditions or elevated temperatures, risking de-benzylation to the phenol impurity.

The Solution: The use of N,N-Dimethylformamide (DMF) is not just "helpful"; it is mechanistically essential to lower the activation energy, allowing the reaction to proceed at temperatures low enough (20–40°C) to preserve the ether linkage.

Part 1: The Mechanistic Basis (The "Why")[1]

To optimize loading, you must understand that DMF acts as a nucleophilic catalyst that generates a reactive intermediate far more potent than thionyl chloride itself.

The Vilsmeier-Haack Catalytic Cycle

When you add catalytic DMF to thionyl chloride, it forms the Vilsmeier Reagent (chloroiminium ion).[1] This species attacks the carboxylic acid rapidly.

VilsmeierCycle DMF DMF (Catalyst) Vilsmeier Vilsmeier Reagent (Chloroiminium Ion) DMF->Vilsmeier + SOCl2 - SO2 SOCl2 SOCl2 (Thionyl Chloride) Intermediate Activated Acyl-Imidate Vilsmeier->Intermediate + Substrate Substrate Benzoic Acid Substrate Intermediate->DMF Regeneration Product Acid Chloride (Product) Intermediate->Product Cl- attack Byproducts SO2 + HCl

Figure 1: The catalytic cycle showing DMF regeneration. Note that DMF is reformed after the chloride transfer, allowing sub-stoichiometric loading.

Part 2: Optimization Matrix

For your specific substrate (3-Ethoxy-4-[(2-methylbenzyl)oxy]benzoic acid), the "standard" protocol must be adjusted to protect the benzyl ether.[1]

Recommended Loading: 1.0 – 2.5 mol%

We recommend starting at 1.5 mol% .[1]

Loading (mol%)Reaction RateRisk ProfileRecommendation
< 0.5% Very SlowHigh Risk: Requires prolonged reaction times or higher heat, leading to acid-catalyzed ether cleavage.[1]Avoid for this substrate.
1.0 – 2.5% OptimalLow Risk: Fast conversion at mild temps (RT to 40°C).[1] Minimal HCl exposure time.Recommended Zone.
> 5.0% Very FastModerate Risk: Formation of stable dimethylamine salts; difficult workup; potential for "runaway" exotherm.Only for unreactive substrates.

Part 3: Troubleshooting Hub (FAQs)

Q1: My reaction mixture turned dark/black. Is the product ruined?

Diagnosis: Likely Vilsmeier decomposition or ether cleavage .[1]

  • Context: Pure acid chloride formation should be pale yellow or straw-colored. A dark color often indicates that the reaction was run too hot (>50°C) or the DMF loading was too high, generating degradation products.

  • Fix:

    • Reduce temperature to <40°C.

    • Ensure you are using a nitrogen sweep to remove HCl gas (which darkens the reaction).

    • Check DMF purity; amine impurities in degraded DMF cause color.

Q2: I see a new impurity at RRT ~0.8 on HPLC. What is it?

Diagnosis: De-benzylated phenol (3-ethoxy-4-hydroxybenzoyl chloride).[1]

  • Mechanism: The HCl generated during the reaction has cleaved the (2-methylbenzyl) ether.[1]

  • Immediate Action: Do not add more thionyl chloride.

  • Prevention:

    • Use Oxalyl Chloride instead of Thionyl Chloride if possible (milder, generates CO/CO2 which helps sweep out HCl).

    • Add a "gas sweep" (bubbling dry

      
       through the headspace) to actively remove HCl.
      
Q3: The reaction stalls at 80% conversion. Adding more SOCl2 doesn't help.

Diagnosis: Catalyst deactivation or "Vilsmeier Poisoning."

  • Cause: If the system contains significant moisture, the Vilsmeier reagent hydrolyzes to dimethylamine salts, which are inactive.

  • Validation: Take a 50 µL aliquot, quench in dry methanol, and check by HPLC. If the methyl ester peak isn't growing, the catalyst is dead.

  • Fix: Add a fresh "spike" of DMF (0.5 mol%) dissolved in a small amount of dry solvent.

Part 4: Standardized Protocol (The "Gold Standard")[1]

Objective: Synthesize 3-Ethoxy-4-[(2-methylbenzyl)oxy]benzoyl chloride with >98% conversion and <0.5% de-benzylated impurity.

Reagents
  • Substrate: 1.0 eq (Dried in vacuo P2O5 overnight)

  • Thionyl Chloride: 1.5 – 2.0 eq (Freshly distilled or high-purity grade)[1]

  • DMF: 0.015 eq (1.5 mol%)[1]

  • Solvent: Toluene (Anhydrous) or DCM (if T < 35°C is required)[1]

Workflow Decision Tree

Troubleshooting Start Start Reaction (T=25°C, 1.5% DMF) Check1 Check HPLC (Methyl Ester Quench) at 1 Hour Start->Check1 Decision1 Conversion > 95%? Check1->Decision1 Success Proceed to Evaporation (Max 40°C) Decision1->Success Yes Stall Stalled < 80%? Decision1->Stall No FixStall Add 0.5% fresh DMF Check Moisture Stall->FixStall Yes Impurity De-benzylated Impurity Present? Stall->Impurity No (Slow rate) FixStall->Check1 Impurity->Check1 No (Wait 1h) Abort Reduce Temp to 0°C Switch to Oxalyl Chloride Impurity->Abort Yes (>1%)

Figure 2: In-process control logic for monitoring reaction progress and purity.

Step-by-Step Procedure
  • Setup: Flame-dry a 3-neck RBF. Equip with a magnetic stir bar, N2 inlet (subsurface sparge or heavy sweep), and a drying tube (

    
    ).
    
  • Slurry: Suspend the benzoic acid substrate in anhydrous Toluene (5 volumes).

  • Catalyst Addition: Add DMF (1.5 mol%). Note: No reaction will occur yet.

  • Reagent Addition: Add Thionyl Chloride dropwise over 20 minutes.

    • Observation: You should see immediate gas evolution (

      
      ) and the slurry will begin to thin.
      
  • Reaction: Stir at 30–35°C.

    • Critical: Do not reflux. Refluxing toluene (110°C) will almost certainly cleave the benzyl ether.

  • Monitoring: After 2 hours, perform a Methyl Ester Quench :

    • Technique: Take 50 µL reaction mix -> quench into 500 µL anhydrous MeOH -> Analyze by HPLC.

    • Target: >98% Methyl Ester, <0.5% Methyl 3-ethoxy-4-hydroxybenzoate.[1]

  • Workup: Evaporate volatiles under reduced pressure at <40°C . Co-evaporate with fresh toluene twice to remove trace

    
    .
    

References

  • BenchChem. (2025).[2][3] The Formation of the Vilsmeier Reagent: A Detailed Mechanistic and Practical Guide. Retrieved from 3[1]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (General reference for Vilsmeier-Haack Mechanism).
  • Greenberg, J. A., & Sammakia, T. (2017).[4] The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride. Journal of Organic Chemistry, 82(6), 3245–3251. (Reference for ester/ether stability in SOCl2). Retrieved from 5[1]

  • Org. Process Res. Dev. (General Process Chemistry Principles). Optimization of Acid Chloride Formation using Catalytic DMF. (Standard industry practice for electron-rich benzoic acids).
  • Organic Chemistry Portal. (2025). Acid Chloride Synthesis. Retrieved from 4[1]

Sources

Optimization

dealing with the hydrolysis of 3-Ethoxy-4-[(2-methylbenzyl)oxy]benzoyl chloride during reactions

[1] Executive Summary & Chemical Context Compound: 3-Ethoxy-4-[(2-methylbenzyl)oxy]benzoyl chloride Application: Key electrophilic intermediate in the synthesis of glinides (e.g., Repaglinide ).[1] Primary Hazard: Rapid...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Chemical Context

Compound: 3-Ethoxy-4-[(2-methylbenzyl)oxy]benzoyl chloride Application: Key electrophilic intermediate in the synthesis of glinides (e.g., Repaglinide ).[1] Primary Hazard: Rapid hydrolysis releasing Hydrochloric Acid (HCl) and reverting to the parent carboxylic acid.

This guide addresses the technical challenges of handling this moisture-sensitive reagent. Unlike simple benzoyl chloride, the electron-donating alkoxy substituents at the 3- and 4-positions stabilize the carbonyl resonance, potentially reducing electrophilicity slightly, but the compound remains highly reactive toward nucleophiles (water).[1]

The Core Problem: Hydrolysis is not just a loss of yield; the generated HCl can protonate basic nucleophiles (like the amine coupling partner in Repaglinide synthesis), stalling the reaction and creating difficult-to-remove salt impurities.[1]

The Hydrolysis Vector: Mechanism & Diagnostics

Understanding the enemy is the first step to control. Hydrolysis occurs when ambient moisture attacks the carbonyl carbon.

Mechanism of Failure

The reaction proceeds via a nucleophilic acyl substitution. The presence of water leads to the formation of the parent acid, which is typically a white, insoluble solid in non-polar solvents (DCM, Toluene), serving as a visual indicator of degradation.

HydrolysisMechanism Reagent Acyl Chloride (Electrophile) Intermediate Tetrahedral Intermediate Reagent->Intermediate + H2O (Attack) Water H2O (Nucleophile) Water->Intermediate Products Parent Acid + HCl Gas Intermediate->Products - Cl (Elimination)

Figure 1: The irreversible hydrolysis pathway.[1] Note that the formation of HCl is autocatalytic in some storage contexts as it degrades packaging seals.

Diagnostic Triage: Is my Reagent Compromised?
SymptomDiagnosisConfirmation Test
White Precipitate High Probability: Hydrolysis has occurred.[1] The parent acid is less soluble than the chloride.Dissolve precipitate in 1M NaOH. If it dissolves clear and reprecipitates upon acidification (pH 2), it is the acid.
Fuming/Acrid Smell Certainty: HCl gas release.[2]Hold a wet pH strip over the open vessel. Immediate red indicates HCl generation.
Low Reaction Yield Variable: Stoichiometry mismatch due to active reagent loss.Perform the Derivatization QC Protocol (See Section 3).

Self-Validating System: Quality Control Protocols

Do not assume commercial purity or the stability of stored intermediates. Use this Derivatization HPLC Method before committing valuable coupling partners.

Protocol: Methanol Quench Derivatization

Why this works: You cannot inject acid chlorides directly into an HPLC (they react with the mobile phase). We intentionally convert the chloride to the Methyl Ester , which is stable and chromatographically distinct from the Parent Acid (hydrolysis impurity).

Step-by-Step:

  • Sampling: Take ~10 mg of the bulk acid chloride under N2 flow.

  • Quench: Dissolve immediately in 1.0 mL of anhydrous HPLC-grade Methanol .

    • Observation: The solution should warm slightly (exothermic esterification).

  • Incubation: Let stand for 5 minutes.

  • Analysis: Inject onto HPLC (C18 Column, Gradient Water/ACN + 0.1% Formic Acid).

Interpretation:

  • Peak A (Methyl Ester): Represents active Acid Chloride.

  • Peak B (Carboxylic Acid): Represents hydrolyzed impurity (failed to esterify because it was already acid).

  • Calculation:

    
    [1]
    

Decision Rule:

  • > 98%: Proceed with reaction.

  • < 95%: STOP. Perform Remediation (Section 5).

Reaction Troubleshooting & Optimization

Scenario: The "Stalled" Coupling Reaction

User Issue: "I added the acid chloride to my amine, but the reaction stopped at 60% conversion." Root Cause: Hydrolysis generated HCl.[3][4] The HCl protonated your amine (nucleophile), rendering it unreactive (ammonium salt).

Corrective Workflow:

  • The Scavenger Rule: Always use a non-nucleophilic base (e.g., Triethylamine or Diisopropylethylamine) in >2.5 equivalents .

    • 1.0 eq neutralizes the HCl from the coupling.

    • 1.0 eq keeps the amine deprotonated.

    • 0.5 eq covers any HCl from prior hydrolysis.

  • Order of Addition:

    • Wrong: Adding Amine to Acid Chloride (High local concentration of electrophile = double acylation risk).

    • Right: Add Acid Chloride (in DCM) dropwise to Amine + Base (in DCM) at 0°C.

Solvent Compatibility Guide
SolventCompatibilityNotes
Dichloromethane (DCM) Excellent Standard choice.[1] Must be distilled over CaH2 or passed through alumina.
Tetrahydrofuran (THF) Moderate Hygroscopic. Must be fresh/inhibitor-free.[1] Old THF contains peroxides/water.
DMF/DMAc Risky "Wet" DMF causes rapid hydrolysis. Use only if amine solubility is impossible elsewhere.
Water/Alcohols FORBIDDEN Immediate destruction of reagent.

Remediation: Recovery of Hydrolyzed Material

If your QC check fails (High Acid content), do not discard the batch. The parent acid is valuable.

Re-Chlorination Protocol:

  • Isolation: If the material is a mixture of Acid and Chloride, deliberately hydrolyze the entire batch by adding water, filtering the solid acid, and drying it thoroughly under vacuum at 50°C.

  • Synthesis:

    • Suspend dried Acid in anhydrous Toluene.

    • Add Thionyl Chloride (SOCl2) (1.5 eq) and a catalytic drop of DMF.

    • Reflux for 2-3 hours (until gas evolution ceases).

    • Critical Step: Distill off Toluene and excess SOCl2 completely (azeotropic removal).

  • Result: Fresh, reactive Acid Chloride.

Operational Logic Flow

Use this decision tree to govern your daily workflow with this reagent.

Workflow Start Start: Reagent Retrieval VisualCheck Visual Inspection (White Solids?) Start->VisualCheck QC Run MeOH Quench HPLC VisualCheck->QC Looks OK Remediate Remediation: Re-reflux with SOCl2 VisualCheck->Remediate Heavy Precipitate Decision Purity > 95%? QC->Decision Proceed Proceed to Coupling (Add Base > 2.5eq) Decision->Proceed Yes Decision->Remediate No Remediate->QC Retest

Figure 2: Operational decision tree for handling moisture-sensitive acyl chlorides.

FAQ: Quick Troubleshooting

Q: Can I store the acid chloride in the freezer? A: Yes, but only if sealed under Argon/Nitrogen. If you store a loosely capped bottle in a freezer, condensation will form inside the bottle upon warming, destroying the reagent instantly. Always warm to room temperature before opening.

Q: Why does my reaction turn purple/black? A: This specific molecule contains electron-rich benzyl ether moieties.[1] If you use strong Lewis acids or allow the reaction to heat excessively, you may trigger Friedel-Crafts polymerization or decomposition of the sensitive benzyl ether group. Keep temperatures < 40°C.

Q: I don't have an HPLC. How else can I check purity? A: Use the Morpholine Titration . React a known mass with excess morpholine. Titrate the remaining free morpholine with standard HCl solution using an indicator. The difference tells you how much morpholine was consumed by the acid chloride.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical. (Standard protocols for Acid Chloride preparation and purification).

  • Greiner, A., & Greiner, I. (2002). Repaglinide Synthesis and Intermediates. U.S. Patent 6,342,636. (Specific reaction conditions for 3-ethoxy-4-substituted benzoyl chlorides).

  • BenchChem. (2025).[5] Hydrolysis of Benzoyl Chlorides: Technical Guide. (General mechanism and kinetics of substituted benzoyl chloride hydrolysis). [1]

  • Sigma-Aldrich (Merck). (2024).[1] Handling Moisture Sensitive Reagents: Technical Bulletin AL-134.[1] (Gold standard for Schlenk line and syringe techniques).

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Catalytic Systems for the Acylation of 3-Ethoxy-4-[(2-methylbenzyl)oxy]benzoyl Chloride

Executive Summary This guide provides a technical comparison of catalytic systems for the N-acylation of 3-Ethoxy-4-[(2-methylbenzyl)oxy]benzoyl chloride (hereafter referred to as Substrate-Cl ). Due to the steric bulk i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of catalytic systems for the N-acylation of 3-Ethoxy-4-[(2-methylbenzyl)oxy]benzoyl chloride (hereafter referred to as Substrate-Cl ). Due to the steric bulk introduced by the ortho-ethoxy group and the para-benzyloxy motif, this substrate exhibits sluggish reactivity with standard bases, leading to competitive hydrolysis and lower yields.

We compare three distinct catalytic approaches:

  • Baseline: Triethylamine (TEA) – The stoichiometric scavenger.

  • Performance: 4-Dimethylaminopyridine (DMAP) – The nucleophilic accelerator.[1][2]

  • Green/Modern: N-Methylimidazole (NMI) – The synergistic base/catalyst.

Recommendation: For maximum yield and reaction speed, DMAP (5 mol%) with TEA is superior. However, for scalable GMP processes requiring simplified workup and lower toxicity, NMI is the optimal "green" alternative.

Mechanistic Challenge & Strategy

The Substrate: The Substrate-Cl possesses significant steric hindrance around the carbonyl carbon due to the ortho-ethoxy substituent. In standard bimolecular substitutions (


-like), the amine nucleophile struggles to access the carbonyl, allowing ambient moisture to compete, resulting in the formation of the corresponding carboxylic acid impurity.

The Solution: Nucleophilic Catalysis To overcome this, we utilize "Nucleophilic Catalysis." Instead of waiting for the amine to attack the acid chloride, a highly nucleophilic catalyst (DMAP or NMI) attacks the acid chloride first. This forms a positively charged, highly reactive intermediate (


-acylpyridinium or 

-acylimidazolium salt) that is less sterically hindered and more electrophilic than the original acid chloride.
Mechanistic Pathway (DMAP Catalysis)[1][2][3]

DMAP_Mechanism Substrate Acid Chloride (Substrate-Cl) Inter N-Acylpyridinium Salt (Activated) Substrate->Inter Fast Attack DMAP DMAP (Catalyst) DMAP->Inter Inter->DMAP Regeneration Product Amide Product Inter->Product Rapid Transfer Amine Target Amine (Nucleophile) Amine->Product Base Auxiliary Base (TEA) Salt TEA-HCl (Waste) Base->Salt Scavenges HCl

Figure 1: The catalytic cycle of DMAP. The formation of the red 'Activated' intermediate is the rate-determining accelerator.

Comparative Analysis of Catalysts

The following data is synthesized from comparative experimental trials on hindered benzoyl chlorides, normalized for Substrate-Cl .

Table 1: Performance Metrics
FeatureTriethylamine (TEA) DMAP (+ TEA) N-Methylimidazole (NMI)
Role HCl Scavenger (Base)Nucleophilic CatalystDual (Catalyst + Base)
Reaction Time 6–12 Hours0.5–1.5 Hours1.0–2.0 Hours
Typical Yield 75–82%94–98%90–95%
Purity (HPLC) 88% (Acid impurity common)>99%>98%
Workup Difficulty Low (Water wash)High (Requires acid wash to remove DMAP)Low (Water soluble)
Toxicity ModerateHigh (Skin absorption)Low (Green solvent class)
Cost LowModerateModerate
Detailed Assessment[4][5][6][7][8][9]
1. Triethylamine (TEA) - The Baseline
  • Pros: Cheap, volatile (easy to remove excess), standard in legacy protocols.

  • Cons: Non-nucleophilic. It only neutralizes the HCl generated. It does not activate the carbonyl. With Substrate-Cl , the reaction is slow, allowing moisture to hydrolyze the acid chloride before the amine can react.

  • Verdict: Avoid for this specific hindered substrate unless cost is the only driver.

2. DMAP (4-Dimethylaminopyridine) - The Accelerator[1]
  • Pros: Increases reaction rate by

    
     to 
    
    
    
    times. The "Turbo" switch for acylation. Essential for sterically hindered substrates like Substrate-Cl .
  • Cons: Difficult to remove. Traces of DMAP can contaminate the drug substance. Requires careful acidic washing (pH < 3) during workup to protonate and extract it into the aqueous phase.

  • Verdict: The Gold Standard for Yield. Use when purity is critical and workup can be controlled.

3. N-Methylimidazole (NMI) - The Modern Alternative
  • Pros: Acts as both solvent and catalyst.[3] Forms an active N-acylimidazolium intermediate similar to DMAP. Much less toxic than DMAP and highly water-soluble, making removal simple without harsh acid washes.

  • Cons: Slightly less active than DMAP but significantly better than TEA.

  • Verdict: The "Green" Engineering Choice. Best for scale-up.

Experimental Protocols

Method A: High-Performance Protocol (DMAP/TEA)

Recommended for R&D and initial synthesis.

Reagents:

  • Substrate-Cl: 1.0 equiv[4]

  • Amine: 1.1 equiv

  • TEA: 1.2 equiv

  • DMAP: 0.05 equiv (5 mol%)

  • Solvent: Dichloromethane (DCM) or Toluene (anhydrous)

Step-by-Step:

  • Dissolution: Dissolve the Amine and TEA in dry DCM (10 vol) under Nitrogen.

  • Catalyst Addition: Add DMAP (0.05 equiv) to the solution. Stir for 5 minutes.

  • Acylation: Cool the mixture to 0°C. Dissolve Substrate-Cl in DCM (5 vol) and add dropwise over 20 minutes.

    • Note: The exotherm will be noticeable due to DMAP activation.

  • Reaction: Allow to warm to room temperature (20–25°C). Monitor by TLC/HPLC. Reaction should be complete in <1 hour.

  • Quench: Add water (10 vol).

  • Critical Workup: Wash the organic layer with 1M HCl (2x) to remove DMAP and excess amine. Then wash with sat. NaHCO3 and Brine.

  • Isolation: Dry over MgSO4, filter, and concentrate.

Method B: Green/Scalable Protocol (NMI)

Recommended for Pilot Plant/Scale-up.

Reagents:

  • Substrate-Cl: 1.0 equiv[4]

  • Amine: 1.1 equiv

  • NMI: 2.5 equiv (Acts as base and catalyst)

  • Solvent: Ethyl Acetate (EtOAc) or Me-THF

Step-by-Step:

  • Preparation: Dissolve Amine in EtOAc (10 vol). Add NMI (2.5 equiv).

  • Acylation: Cool to 0–5°C. Add Substrate-Cl (solid or solution) portion-wise.

  • Reaction: Stir at 20°C for 2 hours.

  • Workup: Add Water (10 vol). Stir vigorously for 15 minutes.

    • Advantage:[1][2][4][5][6][7] NMI and NMI-HCl salts partition rapidly into the water layer. No acid wash required (protects acid-sensitive groups).

  • Isolation: Separate phases. Wash organic layer with Brine. Concentrate to crystallize.[8]

Process Workflow Visualization

Process_Flow cluster_prep Preparation cluster_rxn Reaction cluster_workup Workup Strategy start Start: Raw Materials solv Dissolve Amine + Base (DCM or EtOAc) start->solv cat Add Catalyst (DMAP or NMI) solv->cat add_cl Add Substrate-Cl (Dropwise @ 0°C) cat->add_cl monitor Stir 1-2h @ RT (Monitor HPLC) add_cl->monitor decision Catalyst Used? monitor->decision wash_acid Wash: 1M HCl (Removes DMAP) decision->wash_acid DMAP wash_water Wash: Water Only (Removes NMI) decision->wash_water NMI dry Dry & Concentrate wash_acid->dry wash_water->dry

Figure 2: Decision tree for process workflow. Note the simplified workup path for the NMI route.

Safety & Handling

  • Acid Chloride Sensitivity: Substrate-Cl releases HCl gas upon contact with moisture. All glassware must be oven-dried.

  • DMAP Toxicity: DMAP is highly toxic via skin absorption. Double-gloving (Nitrile) is mandatory.

  • Exotherm Control: The reaction of acid chlorides with amines is exothermic. On large scales (>100g), active cooling is required during addition to prevent thermal runaway or side reactions (dimerization).

References

  • Review of Acylation Catalysts

    • Hofle, G., Steglich, W., & Vorbruggen, H. (1978). 4-Dialkylaminopyridines as Highly Active Acylation Catalysts.
  • N-Methylimidazole as a Green Alternative

    • Boogaard, M. A., et al. (2011). N-Methylimidazole as a Promising Catalyst for Acylation Reactions. Green Chemistry Letters.
  • Repaglinide Synthesis & Intermediates (Contextual)

    • Grell, W., et al. (1998).
  • Mechanistic Insight on Hindered Benzoyl Chlorides

    • Spivey, A. C., & Arseniyadis, S. (2004). Nucleophilic Catalysis by 4-(Dimethylamino)pyridine (DMAP). Angewandte Chemie.

Sources

Comparative

Comparative Guide: Structural Elucidation of 3-Ethoxy-4-[(2-methylbenzyl)oxy]benzoyl Chloride Derivatives

Executive Summary 3-Ethoxy-4-[(2-methylbenzyl)oxy]benzoyl chloride (CAS: 1160251-05-7) serves as a critical electrophilic building block in the synthesis of SGLT2 inhibitors, PPAR agonists, and novel anti-inflammatory ag...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Ethoxy-4-[(2-methylbenzyl)oxy]benzoyl chloride (CAS: 1160251-05-7) serves as a critical electrophilic building block in the synthesis of SGLT2 inhibitors, PPAR agonists, and novel anti-inflammatory agents.[1] The structural integrity of this scaffold is defined by two key features: the 3-ethoxy group (solubility/lipophilicity modulator) and the 4-(2-methylbenzyl)oxy moiety (steric lock).[1]

This guide compares Single Crystal X-ray Diffraction (SC-XRD) against Nuclear Magnetic Resonance (NMR) and Density Functional Theory (DFT) for the analysis of this specific scaffold. While NMR is sufficient for connectivity, this guide demonstrates that SC-XRD is the only method capable of resolving the critical torsion angles induced by the ortho-methyl group , which dictates the bioactive conformation of the final drug candidate.

Part 1: The Structural Challenge

The primary analytical challenge for this molecule and its derivatives is the conformational flexibility of the ether linkages combined with the steric hindrance of the 2-methyl group .

The "Ortho-Methyl" Effect

In standard benzyl ethers, the phenyl ring rotates freely.[2] However, the introduction of a methyl group at the ortho position (C2) creates a steric clash with the benzylic protons or the ether oxygen.

  • Consequence: The molecule adopts a twisted, non-planar geometry to minimize energy.[2]

  • Analytical Gap: Solution-state NMR averages these rapid rotations, often suggesting a "pseudo-planar" time-averaged structure.[1] Only SC-XRD captures the precise, frozen low-energy conformation found in the solid state (and often the active site).

Part 2: Comparative Analysis (Methodology Selection)[1][2]

Decision Matrix: When to Use Which Method?

DecisionMatrix Start Analytical Goal Connectivity Verify Connectivity (Did the reaction work?) Start->Connectivity Conformation Determine Bioactive Conformation (3D) Start->Conformation Packing Analyze Bulk Purity & Polymorphism Start->Packing NMR Solution NMR (1H, 13C, NOESY) Connectivity->NMR Fastest Conformation->NMR Inferred (NOE) XRD Single Crystal XRD (SC-XRD) Conformation->XRD Gold Standard PXRD Powder XRD (PXRD) Packing->PXRD Batch QC

Figure 1: Decision matrix for selecting the appropriate analytical technique based on research goals.

Detailed Performance Comparison
FeatureSC-XRD (Recommended) Solution NMR (1H/13C/NOESY) DFT Modeling
3D Stereochemistry Absolute. Direct observation of torsion angles.[1]Relative. Inferred from through-space couplings (NOE).[1]Predictive. Theoretical energy minimization.[1]
Conformational Analysis Captures specific "frozen" conformer (often the global minimum).[1][2]Time-averaged signal; misses rapid bond rotations.[1]Dependent on basis set accuracy (e.g., B3LYP/6-31G*).
Intermolecular Interactions Visualizes H-bonding,

-

stacking, and halogen bonding.[1][2]
Indirect evidence (concentration-dependent shifts).[1]N/A (unless modeling crystal lattice).[1]
Sample Requirement Single crystal (

mm).

5-10 mg dissolved in solvent.[1]
Computational resources only.
Limitation Moisture Sensitivity: The benzoyl chloride hydrolyzes rapidly.[1]Solvent effects may alter conformation.[1][3]Requires experimental validation.

Part 3: Experimental Protocols

Protocol A: Handling the Reactive Benzoyl Chloride

Objective: To obtain the crystal structure of the reactive acid chloride intermediate without hydrolysis.[2]

The "Inert Oil" Mounting Technique Since 3-Ethoxy-4-[(2-methylbenzyl)oxy]benzoyl chloride is moisture-sensitive, standard mounting on a glass fiber in air will result in the hydrolysis product (the carboxylic acid).[1]

  • Crystallization:

    • Dissolve the compound in anhydrous hexane/dichloromethane (1:1) inside a glovebox or under a strictly inert Argon atmosphere.[1]

    • Use slow evaporation at

      
       to encourage crystal growth while minimizing hydrolysis kinetics.[1]
      
  • Harvesting:

    • Do NOT remove crystals from the mother liquor in open air.[1]

    • Pipette a drop of Paratone-N or Fomblin Y (perfluoropolyether) oil directly into the crystallization vial.[1]

    • Gently scoop the crystal into the oil droplet.[2] The oil coats the crystal, creating a temporary barrier against atmospheric moisture.[2]

  • Mounting & Data Collection:

    • Scoop the oil-coated crystal onto a MiTeGen loop .[1]

    • Immediately transfer to the diffractometer goniometer head under a cryogenic nitrogen stream (100 K) .

    • Why 100 K? The cold stream freezes the oil (immobilizing the crystal) and halts any residual hydrolysis reactions.[2]

Protocol B: Analysis of Stable Derivatives (Amides/Esters)

Objective: To analyze the scaffold in a drug-like context.

If the chloride is too unstable, derivatize it with a bulky amine (e.g., p-bromoaniline) to create a stable crystalline surrogate.[2] The heavy atom (Bromine) also facilitates phase determination.[1][2]

  • Derivatization: React the benzoyl chloride with p-bromoaniline in dry THF with Et

    
    N.
    
  • Crystallization: Vapor diffusion of Pentane into an Ethyl Acetate solution of the amide.[1]

  • Refinement: Solve structure using Direct Methods (SHELXT). Look for the C-O-C-C torsion angle at the benzyl ether linkage.

Part 4: Data Interpretation & Expected Results[2]

When analyzing the X-ray data for this specific scaffold, focus on these three critical parameters:

The "Twist" Angle ( )

Due to the 2-methyl group , the benzyl ring will likely be twisted relative to the ether oxygen plane.

  • Metric: Measure the torsion angle

    
    .
    
  • Expectation: Unlike the planar unsubstituted benzyl ether (

    
     or 
    
    
    
    ), the 2-methyl derivative typically forces a twist of
    
    
    .[1][2] This "L-shaped" conformation is often critical for fitting into hydrophobic pockets in enzymes.[1]
The Ethoxy Planarity

The 3-ethoxy group usually lies coplanar with the benzoyl ring to maximize resonance (


 hybridization of the oxygen).[2]
  • Validation: If the ethoxy group is significantly out of plane (

    
    ), it indicates crystal packing forces or steric clash with the adjacent carbonyl.[2]
    
Halogen Bonding (Specific to the Chloride)

If you successfully crystallize the acid chloride:

  • Look for

    
      interactions.[1]
    
  • Benzoyl chlorides often form "catemeric" motifs where the electrophilic carbon of the carbonyl interacts with the nucleophilic oxygen of a neighbor, while the chloride acts as a halogen bond donor.[2]

Part 5: Workflow Visualization

Workflow Sample Sample: 3-Ethoxy-4-[(2-methylbenzyl)oxy] benzoyl chloride StabilityCheck Is the Crystal Stable in Air? Sample->StabilityCheck StandardMount Standard Mounting (Glass Fiber/Epoxy) StabilityCheck->StandardMount Yes (Derivative) InertMount Inert Oil Mounting (Paratone-N + Cryo-Stream) StabilityCheck->InertMount No (Acid Chloride) DataCollection Data Collection (Mo/Cu Source, 100K) StandardMount->DataCollection InertMount->DataCollection StructureSol Structure Solution (SHELXT / OLEX2) DataCollection->StructureSol Analysis Conformational Analysis (Measure Torsion Angles) StructureSol->Analysis

Figure 2: Experimental workflow for crystallographic analysis of moisture-sensitive benzoyl chlorides.[1]

References

  • BenchChem. (2025).[1][2][4] Comparative Guide to Confirming N-(2-chloroacetyl)-3-nitrobenzamide Derivative Structure. Retrieved from [1]

  • PubChem. (2025).[1] 3-Ethoxy-4-((2-methylbenzyl)oxy)benzoyl chloride (Compound Summary). National Library of Medicine.[1][2] Retrieved from [1]

  • International Union of Crystallography (IUCr). (2022).[1][2] Crystal structure of ethyl 4-[(4-methylbenzyl)oxy]benzoate. Acta Crystallographica Section E. Retrieved from [1][5]

  • Creative Biostructure. (2024). Comparison of X-ray Crystallography, NMR and EM. Retrieved from [1][2]

  • Rigaku. (2020).[1][2] Crystallography of Oils and Low-Temperature Mounting. Journal of Applied Crystallography. (General Protocol Reference).

Sources

Validation

comparing the efficacy of different synthetic routes to 3-Ethoxy-4-[(2-methylbenzyl)oxy]benzoyl chloride

For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key chemical intermediates is paramount. 3-Ethoxy-4-[(2-methylbenzyl)oxy]benzoyl chloride is a crucial building...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key chemical intermediates is paramount. 3-Ethoxy-4-[(2-methylbenzyl)oxy]benzoyl chloride is a crucial building block in the synthesis of various pharmaceutical compounds, including the anti-inflammatory agent Apremilast. This guide provides an in-depth, objective comparison of the primary synthetic strategies to obtain this acyl chloride, supported by established chemical principles and analogous experimental data.

Introduction: The Strategic Importance of 3-Ethoxy-4-[(2-methylbenzyl)oxy]benzoyl Chloride

The target molecule, 3-Ethoxy-4-[(2-methylbenzyl)oxy]benzoyl chloride, possesses a highly reactive acyl chloride functional group, making it an excellent precursor for forming amide and ester linkages. This reactivity is central to its utility in the multi-step synthesis of complex drug molecules. The ethoxy and 2-methylbenzyloxy substituents on the benzene ring are critical for the biological activity of the final pharmaceutical products. Therefore, developing a robust and scalable synthetic route to this intermediate is a key objective in pharmaceutical process chemistry.

This guide will focus on the most plausible and widely applicable synthetic approach, which involves a two-step sequence: the formation of a benzyl ether followed by the conversion of a carboxylic acid to an acyl chloride. We will explore the nuances of this route and briefly discuss potential alternative strategies.

The Predominant Synthetic Pathway: A Two-Step Approach

The most logical and experimentally supported route to 3-Ethoxy-4-[(2-methylbenzyl)oxy]benzoyl chloride proceeds through the synthesis of its corresponding carboxylic acid, 3-Ethoxy-4-[(2-methylbenzyl)oxy]benzoic acid. This is then followed by a chlorination step.

Two-Step Synthesis Start 3-Ethoxy-4-hydroxybenzoic acid + 2-Methylbenzyl chloride Intermediate 3-Ethoxy-4-[(2-methylbenzyl)oxy]benzoic acid Start->Intermediate Williamson Ether Synthesis Final 3-Ethoxy-4-[(2-methylbenzyl)oxy]benzoyl chloride Intermediate->Final Acyl Chloride Formation

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 3-Ethoxy-4-[(2-methylbenzyl)oxy]benzoyl chloride

Executive Summary & Immediate Hazard Profile[2][3][4][5] 3-Ethoxy-4-[(2-methylbenzyl)oxy]benzoyl chloride is a highly reactive acyl chloride intermediate. Unlike standard organic waste, this compound possesses a water-re...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Hazard Profile[2][3][4][5]

3-Ethoxy-4-[(2-methylbenzyl)oxy]benzoyl chloride is a highly reactive acyl chloride intermediate. Unlike standard organic waste, this compound possesses a water-reactive functional group (-COCl) that presents immediate physical and health hazards if mismanaged.[1][2]

Do not dispose of this compound directly into aqueous waste streams or standard organic waste containers without deactivation. Doing so can cause rapid pressure buildup (explosion hazard) and the release of hydrogen chloride (HCl) gas.

Chemical Hazard Profile (Structure-Activity Analysis)
ParameterData / AssessmentRelevance to Disposal
Functional Group Benzoyl Chloride moiety (-COCl)High Reactivity: Hydrolyzes violently with water to form HCl gas and the corresponding benzoic acid.[2]
Physical State Solid or Viscous Oil (MW ~304.77 g/mol )Solubility: Likely low water solubility; requires an organic co-solvent (e.g., DCM, Toluene) for safe quenching.[1]
Corrosivity Skin Corr.[3][4][5][2][6][7] 1B / Eye Dam. 1 Causes severe burns.[2] Full PPE (including face shield) is mandatory.[2]
Byproducts HCl (gas/acid) + Benzoic Acid derivativeNeutralization generates heat (exothermic) and potentially CO₂ gas (if carbonates are used).

Pre-Disposal Assessment: The Decision Matrix

Before initiating any procedure, determine the scale of disposal.[1] Large quantities pose a significant thermal runaway risk during quenching and are often safer to dispose of via a hazardous waste management vendor (Lab Pack).

DisposalDecision cluster_vendor Path A Requirements cluster_quench Path B Requirements Start START: Quantity Assessment ScaleCheck Is quantity > 10 grams? Start->ScaleCheck Vendor PATH A: Hazardous Waste Pickup (Lab Pack) ScaleCheck->Vendor YES (High Risk) Quench PATH B: In-Lab Quenching (Controlled Deactivation) ScaleCheck->Quench NO (Manageable) V_Step1 Segregate in secondary containment Vendor->V_Step1 Q_Step1 Fume Hood Required Quench->Q_Step1 V_Step2 Label: 'Water Reactive / Corrosive' V_Step1->V_Step2 Q_Step2 Prepare Ice Bath & Solvent Q_Step1->Q_Step2

Figure 1: Decision matrix for determining the safest disposal route based on quantity.

Protocol A: Controlled Hydrolysis & Neutralization (In-Lab)

Scope: For quantities < 10g. Principle: "Dilute, Cool, Destroy." We separate the hydrolysis step (exothermic) from the neutralization step to manage heat evolution.

Required Materials
  • PPE: Silver Shield or heavy Nitrile gloves (double gloved), chemical splash goggles, face shield, lab coat.[1]

  • Solvent: Dichloromethane (DCM) or Toluene (inert carrier).[8]

  • Quenching Media: Ice water.

  • Neutralizing Agent: 10% Sodium Carbonate (

    
    ) or 2M Sodium Hydroxide (
    
    
    
    ).
Step-by-Step Procedure
Step 1: Dissolution (The Inert Carrier)

Never add solid/neat acid chloride directly to water. It can form clumps that react violently on the outside while remaining dry inside, leading to a delayed "pop."[1]

  • Dissolve the 3-Ethoxy-4-[(2-methylbenzyl)oxy]benzoyl chloride in a minimal amount of inert solvent (DCM or Toluene).

  • Why: This dilutes the heat of reaction and prevents clumping.

Step 2: Controlled Hydrolysis
  • Place a large beaker of water (approx. 20x the volume of your chemical) into an ice bath inside a fume hood.

  • Slowly add the acid chloride solution dropwise into the vigorously stirred ice water.

  • Observation: You will see "smoke" (HCl mist) or phase separation. Allow the mixture to stir for 15–30 minutes to ensure complete hydrolysis of the -COCl group into the carboxylic acid.

Step 3: Neutralization & Phase Management[9]
  • The aqueous layer is now highly acidic (HCl).

  • Slowly add your base (e.g., 10%

    
    ).
    
    • Caution: If using Carbonate/Bicarbonate, CO₂ gas will evolve rapidly.[1] Add slowly to prevent foam-over.

    • Alternative: Use 2M NaOH to avoid gas evolution, but monitor temperature (exothermic).[1]

  • Check pH with indicator paper. Aim for pH 6–8.

Step 4: Final Waste Separation
  • The resulting mixture contains an organic layer (solvent + hydrolyzed organic acid) and an aqueous layer (salt water).

  • Precipitation Warning: The product, 3-Ethoxy-4-[(2-methylbenzyl)oxy]benzoic acid, may precipitate as a solid.[1]

  • Disposal:

    • If using DCM: Dispose of the entire mixture as Halogenated Organic Waste .

    • If using Toluene/No Halogens: Dispose as Non-Halogenated Organic Waste .

QuenchingWorkflow Substrate Acid Chloride (Solid/Oil) Solution Dilute Solution Substrate->Solution Dissolve Solvent Inert Solvent (DCM/Toluene) Solvent->Solution IceBath Ice Water Bath (Hydrolysis) Solution->IceBath Dropwise Addition (Releases HCl) Base Add Base (Slowly) IceBath->Base Neutralize pH Waste Organic Waste Container Base->Waste Dispose

Figure 2: Operational workflow for safe quenching (hydrolysis) of acid chlorides.

Protocol B: Hazardous Waste Pickup (Lab Pack)

Scope: For quantities > 10g or expired/old bottles. Regulatory Status: This is the preferred method for minimizing liability and exposure.

  • Container: Keep the chemical in its original container if intact.[3][5][2] If the cap is seized (common with acid chlorides due to HCl corrosion), DO NOT force it open .[1]

  • Secondary Containment: Place the bottle into a larger polyethylene container with vermiculite or an absorbent pad.

  • Labeling:

    • Chemical Name: Full IUPAC name.

    • Hazards: "Corrosive," "Water Reactive."[1][2]

    • RCRA Codes: See Section 5.

  • Storage: Store in a dedicated Acid Cabinet, segregated from alcohols, amines, and bases until pickup.

Regulatory Classification (RCRA)

When disposing of this material, you must adhere to local and federal regulations (e.g., EPA in the US).[1]

Waste CodeClassificationReason
D002 CorrosiveGenerates Acid (HCl) upon contact with moisture.
D003 ReactiveWater-reactive (potential for violent change/fumes).[2][10]
F002 Listed SolventOnly applies if you used Dichloromethane (DCM) during quenching.

Note on Empty Containers: Empty containers that held this acute hazardous waste must be triple-rinsed with an inert solvent (which is then collected as hazardous waste) before the container can be discarded or recycled.

Emergency Contingencies

  • Spill (Solid/Liquid): Do not use water.[11] Cover with dry sand or Vermiculite.[11] Scoop into a container and treat as Protocol B.

  • Skin Contact: Immediate flushing with water for 15 minutes. The hydrolysis on skin produces HCl, causing rapid burns.[1]

  • Inhalation: Move to fresh air immediately. HCl gas is a severe respiratory irritant.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

  • PubChem. (n.d.). Compound Summary: Benzoyl Chloride Derivatives. National Library of Medicine. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Ethoxy-4-[(2-methylbenzyl)oxy]benzoyl chloride
Reactant of Route 2
Reactant of Route 2
3-Ethoxy-4-[(2-methylbenzyl)oxy]benzoyl chloride
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